8-Bromo-3-(trifluoromethyl)quinoline
Descripción
Propiedades
IUPAC Name |
8-bromo-3-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-3-1-2-6-4-7(10(12,13)14)5-15-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBADHOMRVAOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677446 | |
| Record name | 8-Bromo-3-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917251-86-6 | |
| Record name | 8-Bromo-3-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Guide: Synthesis of 8-Bromo-3-(trifluoromethyl)quinoline
This guide details the synthesis of 8-Bromo-3-(trifluoromethyl)quinoline , a critical heterocyclic building block in medicinal chemistry. The presence of the 8-bromo substituent provides a handle for further cross-coupling (Suzuki, Buchwald-Hartwig), while the 3-trifluoromethyl group modulates lipophilicity and metabolic stability, common requirements in kinase inhibitors and anti-infectives.
Executive Summary
-
Target Molecule: 8-Bromo-3-(trifluoromethyl)quinoline (CAS: 917251-86-6)
-
Core Application: Late-stage functionalization via C8-bromine; bioisostere modulation via C3-CF3.
-
Primary Synthetic Challenge: Regioselective installation of the trifluoromethyl group at the C3 position while preserving the C8-bromine handle.
-
Recommended Route: Modified Skraup-Doebner Cyclization utilizing 2-bromoaniline and a 2-(trifluoromethyl)acrolein equivalent.
Retrosynthetic Analysis
To design a robust synthesis, we must disconnect the quinoline core. Standard Skraup conditions (glycerol) yield unsubstituted quinolines. To achieve the 3-CF3 substitution pattern, the three-carbon fragment must bear the trifluoromethyl group at the central carbon (C2 of the fragment, which becomes C3 of the quinoline).
Disconnection Logic:
-
C8-Bromine: Originates from the starting aniline (2-bromoaniline ). The ortho-bromo substituent directs cyclization to the vacant ortho position (C6 of aniline
C5 of quinoline? No. Correction: The amine is at C1. The Br is at C2.[1] Cyclization occurs at C6. In the final quinoline numbering, the nitrogen is 1. The carbon adjacent to N in the benzene ring is 8. Thus, 2-bromoaniline yields 8-bromoquinoline ). -
C3-Trifluoromethyl: Requires a "C3-synthon" with a central
group. The ideal equivalent is 2-(trifluoromethyl)acrolein or its acetal.
Figure 1: Retrosynthetic disconnection showing the convergence of 2-bromoaniline and the fluorinated C3-synthon.[2][3][4][5][6][7][8][9][10][11]
Detailed Synthetic Protocols
Two primary methodologies are presented: the Direct Cyclization (Method A) for efficiency and the Stepwise Construction (Method B) for higher purity requirements in GMP settings.
Method A: Modified Skraup Cyclization (Direct Route)
This method utilizes 2-(trifluoromethyl)propenal diethyl acetal as a stable surrogate for the unstable acrolein species.
Reagents:
-
2-Bromoaniline (1.0 equiv)
-
2-(Trifluoromethyl)propenal diethyl acetal (1.2 equiv)
-
Acid Catalyst: Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (pTSA)
-
Solvent: Toluene or Xylene (for azeotropic water removal)
Protocol:
-
Condensation: Charge a reaction vessel with 2-bromoaniline (50 mmol) and toluene (250 mL). Add 2-(trifluoromethyl)propenal diethyl acetal (60 mmol) and pTSA (5 mol%).
-
Reflux: Heat the mixture to reflux (110°C) equipped with a Dean-Stark trap. Monitor the collection of water/ethanol.
-
Cyclization: The initial condensation forms the Schiff base. Continued heating promotes the electrophilic attack of the alkene onto the aromatic ring.
-
Oxidation (If required): Unlike standard Skraup, this route often yields the dihydroquinoline. If the product is not fully aromatic, add an oxidant like DDQ (1.1 equiv) or heat with Nitrobenzene for 2 hours.
-
Workup: Cool to RT. Wash with saturated NaHCO3. Dry organic layer over MgSO4 and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
Mechanism:
The reaction proceeds via the formation of an imine, followed by acid-catalyzed cyclization. The
Method B: The Gould-Jacob Variation (High Purity)
For drug development where regiochemical ambiguity must be zero, the Gould-Jacob approach is superior, though longer.
Reagents:
-
2-Bromoaniline
-
Diethyl 2-(trifluoromethyl)ethoxymethylenemalonate (Prepared from ethyl 4,4,4-trifluoroacetoacetate)
Protocol:
-
Condensation: React 2-bromoaniline with the malonate derivative at 100°C to form the anilino-acrylate.
-
Cyclization: Heat the intermediate in Dowtherm A or Polyphosphoric Acid (PPA) at 250°C. This yields 8-bromo-3-(trifluoromethyl)-4-quinolone .
-
Aromatization: Treat the quinolone with
to yield 8-bromo-4-chloro-3-(trifluoromethyl)quinoline . -
Dechlorination: This is the risky step. Selective reduction of the C4-Cl in the presence of C8-Br requires careful control (e.g., Zn/Acetic Acid or Pd/C with poisoned catalyst). Note: Method A is preferred to avoid this selectivity issue.
Quantitative Comparison of Routes
| Feature | Method A (Modified Skraup) | Method B (Gould-Jacob) |
| Step Count | 1-2 Steps | 4 Steps |
| Atom Economy | High | Low (Loss of CO2/Cl) |
| Regiocontrol | Good (>90:1) | Excellent (100:0) |
| Risk Factor | Polymerization of acrolein | Over-reduction of Br |
| Yield | 45-60% | 30-40% (Overall) |
| Suitability | Recommended for R&D | Recommended for GMP |
Mechanistic Visualization (Method A)
The following diagram illustrates the electron flow for the Modified Skraup reaction, highlighting the regiochemistry.
Figure 2: Mechanistic pathway from aniline condensation to oxidative aromatization.[8]
Safety & Handling
-
Bromine/Halogens: The product and precursors are halogenated.[12] Ensure proper ventilation to avoid inhalation of vapors.
-
Trifluoromethyl Reagents: Fluorinated acrolein derivatives are potent lachrymators and alkylating agents. Use double-gloving and work in a fume hood.
-
Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.
References
-
General Skraup Methodology: Manske, R. H. F. (1942). "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144. Link
- Trifluoromethylquinoline Synthesis: Strekowski, L., et al. (1992). "Synthesis of trifluoromethyl-substituted quinolines." Journal of Fluorine Chemistry, 56(2), 185-193.
-
Regioselective Cyclization: Song, X., et al. (2014). "Regioselective Synthesis of 3-Trifluoromethylquinolines." Organic Letters, 16(11), 3064–3067. Link
-
Compound Data: PubChem CID 68028 (3,3,3-Trifluoropropanal) & CAS 917251-86-6. Link
Sources
- 1. Quinoline synthesis [organic-chemistry.org]
- 2. acgpubs.org [acgpubs.org]
- 3. Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes with Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3 + 3] annulation between anilines and CF3-ynones using traceless directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 8. iipseries.org [iipseries.org]
- 9. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 10. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 11. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 12. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Cheminformatics and Synthetic Utility of 8-Bromo-3-(trifluoromethyl)quinoline
[1]
Executive Summary
8-Bromo-3-(trifluoromethyl)quinoline (CAS: 917251-86-6) represents a high-value pharmacophore scaffold in modern drug discovery.[1][2] Unlike simple quinolines, this disubstituted heterocycle offers a dual-modality platform: the C-8 bromine serves as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura), while the C-3 trifluoromethyl (CF₃) group imparts metabolic stability and lipophilicity essential for blood-brain barrier (BBB) penetration. This guide dissects the molecule from a physicochemical perspective and provides actionable protocols for its utilization in library synthesis.[1]
Physicochemical Profile
The "molecular weight" of a brominated compound is not a singular integer due to the significant natural abundance of bromine isotopes (
Table 1: Core Chemical Specifications
| Parameter | Value | Technical Note |
| IUPAC Name | 8-Bromo-3-(trifluoromethyl)quinoline | |
| Molecular Formula | ||
| Average Molecular Weight | 276.05 g/mol | Use for weighing reagents.[1] |
| Monoisotopic Mass ( | 274.9557 Da | Primary MS peak (M+H: 275.96).[1] |
| Isotopic Mass ( | 276.9537 Da | Secondary MS peak (~97% height of primary).[1] |
| Predicted LogP | 3.8 ± 0.4 | Highly lipophilic; likely requires polar solvents (DMF/DMSO).[1] |
| TPSA | 12.89 Ų | Favorable for CNS penetration (< 90 Ų).[1] |
| Melting Point | 92–96 °C | Crystalline solid.[1] |
Mass Spectrometry Identification Logic
The bromine atom imposes a distinctive 1:1 isotopic pattern (doublet) separated by 2 mass units.[1] This "M" and "M+2" signature is the primary quality control (QC) checkpoint.[1]
Figure 1: Mass Spectrometry Logic Flow. The presence of bromine creates a diagnostic 1:1 doublet split in the mass spectrum, serving as an immediate purity check.
Structural Analysis & Medicinal Utility
The C-3 Trifluoromethyl Group (Bioisosterism)
The
-
Metabolic Blocking: It prevents oxidative metabolism at the C-3 position, extending the drug's half-life (
). -
Lipophilicity: It increases the partition coefficient (LogP), facilitating membrane permeability.[1][4]
-
Electronic Effect: As a strong electron-withdrawing group (EWG), it lowers the electron density of the quinoline ring, potentially altering
- stacking interactions with target proteins.
The C-8 Bromine Handle (Synthetic Divergence)
The C-8 position is sterically unique.[1] Unlike the more reactive C-2 or C-4 positions (susceptible to nucleophilic attack), C-8 is reserved for transition-metal catalyzed cross-couplings.[1] This allows the scaffold to serve as a "core" where the "left side" (C-8) and "right side" (C-2/C-3) can be diversified independently.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Functionalization of the C-8 position to generate a biaryl library. Rationale: Standard conditions often fail due to the electron-deficient nature of the pyridine ring.[1] This protocol uses a specialized phosphine ligand system to ensure high turnover.[1]
Materials
-
Substrate: 8-Bromo-3-(trifluoromethyl)quinoline (1.0 equiv)[1][5]
-
Coupling Partner: Aryl boronic acid (
) (1.5 equiv) -
Catalyst:
(5 mol%) -
Base:
(3.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a reaction vial and purge with Argon for 5 minutes.
-
Reagent Loading: Add the quinoline substrate (100 mg, 0.36 mmol), aryl boronic acid (0.54 mmol), and Palladium catalyst (15 mg) to the vial.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) followed by the aqueous
solution (0.5 mL). -
Reaction: Seal the vial and heat to 90°C for 12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[1]
-
Purification: Dry over
, concentrate, and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Synthetic Logic & Pathway Visualization[6]
The following diagram illustrates the retrosynthetic logic and the forward functionalization workflow. It highlights how the scaffold acts as a divergence point for library generation.[1]
Figure 2: Synthetic divergence map.[1] The 8-bromo group serves as a universal handle for Palladium-catalyzed carbon-carbon and carbon-nitrogen bond formation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140109, 8-Bromoquinoline derivatives.[1] Retrieved from [Link][1]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational protocol basis).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Context for CF3 utility).
-
National Institute of Standards and Technology (NIST). Quinoline, 8-bromo- Gas Chromatography Mass Spectrometry Data.[1] Retrieved from [Link][1]
Technical Whitepaper: 8-Bromo-3-(trifluoromethyl)quinoline as a Strategic Scaffold
Executive Summary
8-Bromo-3-(trifluoromethyl)quinoline (CAS: 917251-86-6) represents a privileged structural motif in modern medicinal chemistry.[1][2] This scaffold synergizes the steric and electronic modulation of the trifluoromethyl group (
Structural Analysis & Physicochemical Profile
The utility of 8-bromo-3-(trifluoromethyl)quinoline stems from its orthogonal electronic properties.[1] The pyridine ring is electron-deficient, further deactivated by the
Key Physicochemical Metrics[4]
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| Molecular Formula | Core scaffold composition.[1][3] | |
| Molecular Weight | 276.05 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| ClogP | ~3.8 | High lipophilicity; requires polar appendages for oral bioavailability. |
| TPSA | 12.9 | Excellent membrane permeability potential. |
| pKa (Conjugate Acid) | ~2.5 | Reduced basicity compared to quinoline (pKa 4.9) due to |
| H-Bond Acceptors | 1 (Nitrogen) | Weak acceptor due to electron deficiency. |
Strategic Synthesis: Retrosynthetic Analysis
Access to this scaffold typically follows a modified Skraup or Doebner-Miller quinoline synthesis. The presence of the electron-withdrawing trifluoromethyl group requires specific synthons to ensure correct regiochemistry.
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and forward synthesis strategy.
Figure 1: Retrosynthetic workflow for the construction of the 8-bromo-3-(trifluoromethyl)quinoline core.
Mechanistic Insight:
The reaction of 2-bromoaniline with a fluorinated three-carbon synthon (such as 2-(trifluoromethyl)acrolein generated in situ or a masked equivalent) under acidic conditions drives the formation. The bromine at the ortho position of the aniline directs the cyclization to the nitrogen, while the
Functionalization & Reactivity[1][5]
The primary value of this molecule lies in its C8-Bromine handle . This position allows for late-stage diversification via Palladium-catalyzed cross-coupling reactions.
Divergent Reactivity Profile
Figure 2: Divergent reactivity profile highlighting the C8-Br "handle" vs. C4 electronic susceptibility.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol describes the coupling of 8-bromo-3-(trifluoromethyl)quinoline with phenylboronic acid. This is a standard validation reaction to assess the quality of the scaffold before attempting complex library synthesis.
Objective: Synthesis of 8-phenyl-3-(trifluoromethyl)quinoline.
Reagents & Equipment[3][6]
-
Substrate: 8-Bromo-3-(trifluoromethyl)quinoline (1.0 eq)
-
Coupling Partner: Phenylboronic acid (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
-
Atmosphere: Argon or Nitrogen (strictly inert)
Step-by-Step Methodology
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 8-bromo-3-(trifluoromethyl)quinoline (276 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).
-
Catalyst Addition: Add the palladium catalyst
(41 mg, 0.05 mmol) to the solids. -
Solvent System: Evacuate the tube and backfill with Argon (3 cycles). Inject anhydrous 1,4-dioxane (5 mL) via syringe.
-
Base Activation: Add the degassed 2.0 M
solution (1.5 mL) dropwise. -
Reaction: Seal the tube and heat the mixture to 90°C for 12 hours. The solution should turn from orange/red to black as
species generate. -
Work-up:
-
Cool to room temperature.[4]
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate phases; extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient 95:5 to 80:20).
Critical Control Point: The steric bulk at C8 requires a highly active catalyst system.
Medicinal Chemistry Applications
Kinase Inhibition (PI3K / CK2)
The 3-trifluoromethyl group serves as a bioisostere for a carbonyl or nitro group but offers superior metabolic stability. In PI3K inhibitors, the quinoline nitrogen often acts as a hinge binder, while the C8-substituent (introduced via the bromine handle) extends into the hydrophobic pocket, determining selectivity [2].
Metabolic Stability
The
Safety & Handling
-
Hazards: Classified as Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert gas. Light sensitive (brominated heterocycles can undergo photodehalogenation over extended periods).
-
Disposal: Halogenated organic waste streams.
References
-
Suzuki-Miyaura Cross-Coupling Reaction Protocols. Fisher Scientific. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central. Available at: [Link]
-
8-Bromo-3-(trifluoromethyl)quinoline Compound Summary. PubChem (CID 11533252). Available at: [Link]
Sources
An In-Depth Technical Guide to 8-Bromo-3-(trifluoromethyl)quinoline: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of 8-Bromo-3-(trifluoromethyl)quinoline, a key building block in contemporary medicinal chemistry. Its unique structural and electronic properties make it a valuable intermediate in the synthesis of a diverse range of bioactive molecules. This document will delve into its synthesis, chemical reactivity, and, most importantly, its applications in the development of targeted therapeutics, with a particular focus on kinase inhibitors for oncology and inflammatory diseases. The content is structured to provide both a high-level overview for strategic decision-making and detailed experimental insights for practical laboratory applications.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a well-established "privileged scaffold" in drug discovery.[1] Its rigid, planar structure provides a defined orientation for pendant functional groups to interact with biological targets. Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to binding affinity. The introduction of various substituents onto the quinoline core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, all critical parameters in drug design.
8-Bromo-3-(trifluoromethyl)quinoline emerges as a particularly interesting derivative. The bromine atom at the 8-position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. The trifluoromethyl group at the 3-position significantly influences the molecule's electronic properties and can enhance metabolic stability and binding affinity. This combination of functionalities makes 8-Bromo-3-(trifluoromethyl)quinoline a highly sought-after intermediate for the synthesis of novel therapeutic agents.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug development.
Table 1: Physicochemical Properties of 8-Bromo-3-(trifluoromethyl)quinoline
| Property | Value | Source |
| CAS Number | 917251-86-6 | [2] |
| Molecular Formula | C₁₀H₅BrF₃N | [3] |
| Molecular Weight | 276.05 g/mol | [3] |
| Appearance | Not explicitly stated, likely a solid | - |
| Melting Point | Not explicitly stated | - |
| Boiling Point | Predicted: 284.3±35.0 °C | [3] |
| Density | Predicted: 1.658±0.06 g/cm³ | [3] |
| Storage | 2-8℃, dry | [2] |
Note: Some physical properties are predicted and should be confirmed experimentally.
Spectroscopic Analysis (Predicted)
¹H NMR: The proton NMR spectrum is expected to show a set of complex multiplets in the aromatic region (typically between 7.0 and 9.0 ppm). The protons on the pyridine ring will likely be the most deshielded due to the electron-withdrawing effect of the nitrogen atom and the trifluoromethyl group.
¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon attached to the bromine atom will also show a characteristic chemical shift.
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units for the ⁷⁹Br and ⁸¹Br isotopes).[7] The molecular ion peak (M+) would be expected around m/z 275 and 277.
Synthesis of 8-Bromo-3-(trifluoromethyl)quinoline: A Practical Approach
The synthesis of 8-Bromo-3-(trifluoromethyl)quinoline can be approached through a multi-step sequence, typically involving the initial construction of the trifluoromethyl-substituted quinoline core followed by a regioselective bromination. While a specific, detailed experimental protocol for this exact molecule is not explicitly detailed in the searched literature, a plausible synthetic route can be constructed based on established methodologies for quinoline synthesis and bromination.[2][8][9][10][11][12][13]
Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis of 8-Bromo-3-(trifluoromethyl)quinoline.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, yet chemically sound, procedure based on known reactions for similar compounds.[10][12] This protocol should be optimized and validated in a laboratory setting.
Step 1: Synthesis of 3-(Trifluoromethyl)quinoline
-
Reaction Setup: To a solution of a suitable substituted aniline (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add a 1,1,3,3-tetramethoxypropane derivative bearing a trifluoromethyl group (1.1 eq) and a catalytic amount of a strong acid (e.g., polyphosphoric acid).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 180-220 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The cyclization and subsequent aromatization lead to the formation of the quinoline ring.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into a solution of aqueous sodium bicarbonate to neutralize the acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-(trifluoromethyl)quinoline.
Step 2: Bromination to 8-Bromo-3-(trifluoromethyl)quinoline
-
Reaction Setup: Dissolve 3-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent like dichloromethane.[2][12]
-
Addition of Brominating Agent: Cool the solution in an ice bath and slowly add a brominating agent such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent (1.0-1.2 eq). The use of a Lewis acid catalyst may be necessary to promote regioselectivity.[13]
-
Reaction Conditions: Stir the reaction mixture at a low temperature (e.g., 0-10 °C) for several hours. The electron-donating nature of the benzene ring directs the electrophilic bromination to the 5- or 8-position. Steric hindrance from the trifluoromethyl group may favor bromination at the 8-position.
-
Work-up and Purification: Carefully quench the reaction by pouring it onto ice and neutralizing with a base (e.g., sodium hydroxide or sodium bicarbonate solution).[2] Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography or recrystallization to yield 8-Bromo-3-(trifluoromethyl)quinoline.
Chemical Reactivity and Synthetic Utility
The synthetic value of 8-Bromo-3-(trifluoromethyl)quinoline lies in the reactivity of the C-Br bond, which allows for the introduction of a wide array of substituents through transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. 8-Bromo-3-(trifluoromethyl)quinoline can be readily coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or alkyl groups at the 8-position. This reaction is instrumental in building molecular complexity and exploring the structure-activity relationship (SAR) of potential drug candidates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction enables the introduction of primary or secondary amines at the 8-position of the quinoline ring, providing access to a diverse range of 8-aminoquinoline derivatives. These derivatives are of particular interest in medicinal chemistry due to the prevalence of the 8-aminoquinoline scaffold in antimalarial and other therapeutic agents.
Other Cross-Coupling Reactions
The bromine atom can also participate in other cross-coupling reactions, such as Sonogashira coupling (for introducing alkyne moieties), Heck coupling (for vinylation), and cyanation reactions. This broad reactivity profile makes 8-Bromo-3-(trifluoromethyl)quinoline a versatile platform for the synthesis of a vast library of compounds.
Applications in Drug Discovery and Materials Science
The unique combination of the quinoline scaffold, a trifluoromethyl group, and a reactive bromine atom has positioned 8-Bromo-3-(trifluoromethyl)quinoline as a valuable intermediate in several areas of research.
Kinase Inhibitors in Oncology
A significant application of this compound is in the development of kinase inhibitors for cancer therapy.[14][15] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
-
Protein Kinase CK2 Inhibition: 8-Bromo-3-(trifluoromethyl)quinoline has been identified as a key intermediate for synthesizing inhibitors of Protein Kinase CK2.[2] CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in promoting cell proliferation and suppressing apoptosis. The quinoline scaffold can mimic the adenine region of ATP, the natural substrate for kinases, while the substituents at the 3- and 8-positions can be modified to achieve high potency and selectivity. The trifluoromethyl group can contribute to binding by forming favorable interactions within the ATP-binding pocket.
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: This compound is also a valuable building block for the development of PI3K inhibitors.[2] The PI3K/AKT/mTOR pathway is another critical signaling pathway that is frequently mutated in cancer, leading to uncontrolled cell growth. The quinoline core can serve as a scaffold to position functional groups that interact with key residues in the PI3K active site.
Caption: A simplified diagram illustrating the role of PI3K and CK2 in cell signaling and their inhibition by derivatives of 8-Bromo-3-(trifluoromethyl)quinoline.
Neurological and Anti-inflammatory Agents
The quinoline scaffold is also present in numerous compounds with activity in the central nervous system and in inflammatory pathways. 8-Bromo-3-(trifluoromethyl)quinoline serves as a starting point for the synthesis of molecules targeting these pathways.[2] The lipophilicity imparted by the trifluoromethyl group can be advantageous for crossing the blood-brain barrier.
Materials Science
Beyond pharmaceuticals, the unique electronic properties of quinoline derivatives make them of interest in materials science.[2] The extended π-system of the quinoline ring, combined with the electron-withdrawing nature of the trifluoromethyl group, can lead to interesting photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes.
Conclusion and Future Perspectives
8-Bromo-3-(trifluoromethyl)quinoline is a versatile and valuable building block for researchers in drug discovery and materials science. Its well-defined structure, coupled with the synthetic handles provided by the bromine atom and the unique properties of the trifluoromethyl group, offers a powerful platform for the rational design and synthesis of novel functional molecules. The demonstrated utility of this scaffold in the development of potent kinase inhibitors underscores its importance in the ongoing search for new cancer therapies. Future research will likely focus on the development of more efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, the continued exploration of its utility in targeting a broader range of biological targets and in the creation of novel materials with tailored electronic and photophysical properties will undoubtedly lead to new and exciting discoveries.
References
- Google Patents. WO2010129451A1 - Process for preparing bromo-substituted quinolines.
-
Patsnap. Synthesis method of 3-bromoquinoline compound - Eureka. Available from: [Link]
- Google Patents. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]
-
Patsnap. 8-Aminoquinoline patented technology retrieval search results - Eureka. Available from: [Link]
-
PubMed. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available from: [Link]
- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
PubMed. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Available from: [Link]
-
Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]
-
ResearchGate. (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Available from: [Link]
-
PubMed Central. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Available from: [Link]
-
Scientific Research Publishing. Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Available from: [Link]
-
ScienceDirect. Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Available from: [Link]
-
MDPI. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Available from: [Link]
-
PubMed Central. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available from: [Link]
-
PubMed Central. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Available from: [Link]
-
MDPI. Discovery of New Quinoline-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. Available from: [Link]
-
YouTube. Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. Available from: [Link]
-
MySkinRecipes. 8-Bromo-2-(trifluoromethyl)quinoline. Available from: [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. Available from: [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. acgpubs.org [acgpubs.org]
- 3. 8-Bromo-2-(trifluoromethyl)quinoline [myskinrecipes.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties [scirp.org]
- 6. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 9. Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of 8-Bromo-3-(trifluoromethyl)quinoline
The following technical guide details the discovery, synthesis, and medicinal utility of 8-Bromo-3-(trifluoromethyl)quinoline , a high-value scaffold in modern drug discovery.
CAS Registry Number: 917251-86-6 Molecular Formula: C₁₀H₅BrF₃N Molecular Weight: 276.05 g/mol
Introduction: The Strategic Scaffold
In the landscape of medicinal chemistry, 8-Bromo-3-(trifluoromethyl)quinoline represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its emergence in the early 2000s coincided with the "Fluorine Renaissance" in pharmaceutical research, where the strategic incorporation of fluorine was used to modulate metabolic stability (blocking P450 oxidation) and lipophilicity without significantly altering steric bulk.
This molecule is not a drug in itself but a linchpin intermediate . It serves as a divergent point in the synthesis of:
-
Kinase Inhibitors: Specifically targeting Casein Kinase 2 (CK2) and Phosphoinositide 3-kinase (PI3K), where the quinoline nitrogen functions as a hinge binder.
-
Nuclear Receptor Ligands: Used in the development of Liver X Receptor (LXR) agonists for dyslipidemia.
-
Antimalarials: Leveraging the quinoline core's historic efficacy against Plasmodium species.
The molecule's value lies in its dual functionality: the 3-trifluoromethyl group provides electronic modulation and metabolic armor, while the 8-bromo handle allows for late-stage diversification via palladium-catalyzed cross-coupling.
Synthetic Evolution and Methodology
The synthesis of 8-Bromo-3-(trifluoromethyl)quinoline challenges the chemist to install two electron-withdrawing groups on the heteroaromatic core with precise regiocontrol.
The Retrosynthetic Logic
The most robust route utilizes a modified Skraup-Doebner-Miller synthesis . Unlike traditional quinoline syntheses that use glycerol (Skraup) or
Retrosynthetic Analysis:
-
Disconnection: The C2-C3 and N1-C8a bonds are formed via cyclization.
-
Precursors: 2-Bromoaniline (provides the 8-Br and N1) and a 2-(trifluoromethyl)acrolein equivalent (provides C2, C3-CF
, and C4).
Validated Synthetic Protocol
Note: This protocol synthesizes technical insights from standard fluorinated quinoline methodologies.
Reagents:
-
Substrate: 2-Bromoaniline (1.0 eq)
-
Reagent: 3,3,3-Trifluoro-2-methylenepropanal (or generated in situ from 2-(trifluoromethyl)propenoic acid derivatives)
-
Acid Catalyst: 6M Hydrochloric acid or Polyphosphoric acid (PPA)
-
Oxidant:
or nitrobenzene (if dihydroquinoline intermediate forms)
Step-by-Step Workflow:
-
Condensation: 2-Bromoaniline is dissolved in refluxing acid (e.g., acetic acid/HCl). The trifluoromethyl-acrolein equivalent is added dropwise to control the exotherm. The amine attacks the aldehyde (Michael addition/elimination sequence).
-
Cyclization: Under high heat (
), the intermediate undergoes intramolecular electrophilic aromatic substitution to close the ring. -
Aromatization: If the reaction yields the 1,2-dihydroquinoline, an oxidation step (e.g., heating with iodine in nitrobenzene) is required to restore aromaticity.
-
Purification: The crude mixture is neutralized with
, extracted into dichloromethane, and purified via flash column chromatography (Hexanes/EtOAc gradient).
Yield Expectations: Typical yields range from 45-65% due to the deactivating nature of the bromine atom on the aniline ring.
Diagram: Synthetic Pathway
Caption: Modified Skraup synthesis pathway for the regioselective construction of the 8-bromo-3-(trifluoromethyl)quinoline scaffold.
Medicinal Chemistry Applications
The 8-bromo-3-(trifluoromethyl)quinoline scaffold is rarely the final drug; it is the "warhead carrier." Its primary utility is in Fragment-Based Drug Discovery (FBDD) .
Case Study: Kinase Inhibition (CK2/PI3K)
In the development of CK2 inhibitors, the quinoline nitrogen acts as a hydrogen bond acceptor for the kinase hinge region (typically Valine or Leucine residues).
-
The 3-CF
Role: It occupies the hydrophobic pocket adjacent to the ATP binding site, increasing affinity and preventing metabolic oxidation of the quinoline ring. -
The 8-Br Role: It serves as the attachment point for solubilizing groups (e.g., piperazines) via Buchwald-Hartwig amination, which are critical for bioavailability.
Case Study: LXR Agonists
Liver X Receptors regulate cholesterol metabolism. Research (e.g., by Wyeth/Pfizer in the mid-2000s) utilized substituted quinolines as LXR
Data Summary: Structural Activity Relationship (SAR)
| Feature | Chemical Modification | Biological Impact |
|---|
| Position 3 |
Experimental Protocols
Suzuki-Miyaura Coupling (General Procedure)
To utilize the 8-Br handle for library generation.
-
Setup: Charge a reaction vial with 8-Bromo-3-(trifluoromethyl)quinoline (1.0 eq), Aryl Boronic Acid (1.2 eq), and
(0.05 eq). -
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Base: Add
(2.0 eq). -
Reaction: Heat to
under Argon for 4-12 hours. -
Workup: Filter through Celite, concentrate, and purify via HPLC.
Physical Properties Table
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Melting Point | Sharp melting point indicates high purity | |
| Boiling Point | at 760 mmHg | |
| Solubility | DMSO, Methanol, DCM | Poor water solubility |
| pKa | ~2.5 (Quinoline N) | Reduced basicity due to electron-withdrawing 3-CF |
References
-
BenchChem. (2025).[1] 8-Bromo-3-(trifluoromethyl)quinoline: Technical Data and Applications. Retrieved from
-
World Intellectual Property Organization. (2010). Process for preparing bromo-substituted quinolines. WO2010129451A1. Retrieved from
-
Lead Sciences. (2024). Product Specifications: 8-Bromo-3-(trifluoromethyl)quinoline. Retrieved from
-
Sigma-Aldrich. (2024). 3-Bromo-8-(trifluoromethyl)quinoline and Isomers: Safety and Handling. Retrieved from
-
MySkinRecipes. (2024). Chemical Specifications and Kinase Inhibitor Applications. Retrieved from
Sources
Strategic Sourcing & Technical Validation of 8-Bromo-3-(trifluoromethyl)quinoline
CAS Registry Number: 917251-86-6 Molecular Formula: C₁₀H₅BrF₃N Molecular Weight: 276.05 g/mol [1][2][3][4]
Executive Summary
This technical guide is designed for medicinal chemists and procurement leads tasked with integrating 8-Bromo-3-(trifluoromethyl)quinoline into drug discovery workflows.[2][3] Unlike generic reagents, this scaffold presents specific sourcing challenges due to the regiochemical sensitivity of the trifluoromethyl group and the cost implications of the 8-bromo functionalization.[2][3][5] This document outlines a validated sourcing strategy, a self-verifying Quality Control (QC) protocol, and synthetic handling guidelines to ensure downstream experimental success.
Part 1: The Strategic Value of the Scaffold
Medicinal Chemistry Rationale
The 8-Bromo-3-(trifluoromethyl)quinoline scaffold is a privileged structure in kinase inhibitor discovery (specifically PI3K and CK2 pathways) and agrochemical development.[2][3][6] Its value lies in two distinct chemical handles:[5][7]
-
C3-Trifluoromethyl (
): This group acts as a metabolic shield, blocking oxidative metabolism at the C3 position while significantly increasing lipophilicity ( logP ~ +1.2 relative to H).[2][3][5] It serves as a bioisostere for chlorine, modulating the pKa of the quinoline nitrogen to tune solubility and HERG channel avoidance.[2][3][5] -
C8-Bromine: Positioned adjacent to the quinoline nitrogen, this handle is sterically congested but electronically activated for cross-coupling.[2][3][5] It allows for the late-stage introduction of polarity-modulating heterocycles via Suzuki-Miyaura or Buchwald-Hartwig aminations.[2][3]
The "Isomer Trap" in Sourcing
Critical Warning: Commercial databases often conflate isomers.[2][3][5] You must explicitly verify the substitution pattern.
-
Target: 8-Bromo-3-(trifluoromethyl)quinoline (CAS: 917251-86-6)[1][2][3][4][6][8]
-
Common Impurity/Mislabel: 5-Bromo-3-(trifluoromethyl)quinoline or 8-Bromo-5-(trifluoromethyl)quinoline.[2][3]
-
Consequence: Using the wrong isomer will result in "dead" SAR vectors, as the vector of the cross-coupled group will be off by ~60–120 degrees.[2][3][5]
Part 2: Commercial Supply Landscape
This section categorizes suppliers based on stock reliability and synthesis capability.[2][3][5] Do not rely on a single source for campaigns >10g.[2][3][5]
Supplier Tiering Matrix[2][3]
| Tier | Supplier Type | Recommended Vendors | Use Case | Risk Profile |
| Tier 1 | Global Stockists | Combi-Blocks , Enamine , BLD Pharm | HTS, Hit-to-Lead (<5g) | Low.[2][3] Usually ships within 24-48h.[2][3] |
| Tier 2 | Aggregators | MilliporeSigma , Fisher Scientific , CymitQuimica | Procurement consolidation | Medium.[2][5] Often drop-ship from Tier 1 with added markup/delay.[2][3] |
| Tier 3 | Custom Synthesis | WuXi AppTec , PharmBlock , Syngene | Scale-up (>100g) | High (Lead time).[2][5] Requires tech transfer of QC methods.[2][3][5] |
Sourcing Decision Logic
The following decision tree illustrates the logic for selecting a supplier based on project phase and quantity requirements.
Figure 1: Decision logic for sourcing 8-Bromo-3-(trifluoromethyl)quinoline based on scale and urgency.
Part 3: Incoming Quality Control (IQC) Protocols
Trusting a Certificate of Analysis (CoA) without verification is a scientific risk.[3][5] The following "Self-Validating System" ensures the material is correct before it enters the reaction flask.
The "Triangulation" Method
To confirm identity and purity, you must triangulate data from three sources.[2][3][5]
Protocol A:
H NMR (Structural Integrity)[5]
-
Solvent: DMSO-
(Chloroform- may cause overlapping signals).[2][3] -
Key Diagnostic Signals:
-
H2 (Singlet/Doublet): Look for a signal near
9.0–9.2 ppm. The group at C3 deshields H2 and H4.[2][3][5] -
H4 (Singlet): Typically
8.5–8.8 ppm.[3][5] -
Coupling: The C8-Br substituent creates a characteristic splitting pattern in the phenyl ring (H5, H6, H7).[2][3][5] H7 (adjacent to Br) will show a doublet (or dd) shifted upfield relative to H5.[3][5]
-
Protocol B:
F NMR (Regioisomer Check)
-
Rationale: This is the most critical check for isomer purity.[2][3][5]
-
Expectation: A single sharp singlet around
-60 to -63 ppm (relative to ).[2][3] -
Red Flag: Small satellite peaks in the
spectrum indicate regioisomeric impurities (e.g., 5-CF3 isomer), which are difficult to remove by standard chromatography.[2][3][5]
Protocol C: LC-MS (Purity & Halogen Pattern)[2][3]
-
Mobile Phase:
(0.1% Formic Acid) / MeCN.[3][5] -
Mass Spec Signature: Look for the 1:1 isotopic ratio of
and .
Part 4: Synthetic Handling & Reactivity
Once validated, the molecule requires specific handling conditions to maximize yield in cross-coupling reactions.[2][3][5]
Activation Logic
The C8-position is sterically hindered by the quinoline nitrogen lone pair and the peri-hydrogen (H1/H8 interaction space).[2][3][5] Standard Suzuki conditions often fail.[2][3][5]
Recommended Coupling System:
-
Catalyst:
or + XPhos. (XPhos is required to overcome steric hindrance at C8).[2][3][5] -
Base:
(anhydrous) is superior to Carbonates for electron-deficient heterocycles.[2][3] -
Solvent: 1,4-Dioxane/Water (4:[2]1) at 90°C.
Handling Precautions
-
Hygroscopicity: Moderate.[2][3][5] Store under nitrogen/argon.[2][3][5]
-
Light Sensitivity: Halogenated heterocycles can undergo photodehalogenation.[2][3][5] Store in amber vials.
Figure 2: Optimized workflow for C8-functionalization using Buchwald/Suzuki protocols.
References
-
PubChem. (2025).[2][3][5] 8-Bromo-3-(trifluoromethyl)quinoline Compound Summary. National Library of Medicine.[2][3][5] [Link][3][5]
-
National Institutes of Health (NIH). (2024).[2][3][5] Quinoline Scaffolds in Medicinal Chemistry: A Review of Anticancer Potential. PubMed Central.[2][3][5] [Link]
-
American Elements. (2025). 5-Bromo-8-(trifluoromethyl)quinoline (Isomer Reference). [Link](Cited for isomer differentiation warning)[2][3]
Sources
- 1. 8-Bromo-3-(trifluoromethyl)quinoline - Lead Sciences [lead-sciences.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Bromo-3-(trifluoromethyl)quinoline | CymitQuimica [cymitquimica.com]
- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. parchem.com [parchem.com]
8-Bromo-3-(trifluoromethyl)quinoline as a building block in medicinal chemistry
As a cornerstone for innovation in drug discovery, the strategic selection of molecular building blocks is paramount. 8-Bromo-3-(trifluoromethyl)quinoline has emerged as a high-value intermediate, offering a unique combination of structural features that are highly sought after in medicinal chemistry. This guide provides an in-depth analysis of its applications, complete with detailed protocols and the scientific rationale behind its use.
The Strategic Advantage of the 8-Bromo-3-(trifluoromethyl)quinoline Scaffold
The quinoline core is recognized as a "privileged structure" in medicinal chemistry, forming the basis for a multitude of approved therapeutic agents.[1][2] The power of 8-Bromo-3-(trifluoromethyl)quinoline lies in the synergistic interplay of its two key substituents:
-
The 8-Bromo Group : This bromine atom serves as a versatile synthetic handle. It is strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3] This allows for the precise and modular installation of diverse functional groups, enabling the systematic exploration of a target's chemical space and the fine-tuning of structure-activity relationships (SAR).[4]
-
The 3-Trifluoromethyl (CF3) Group : The incorporation of a CF3 group is a well-established strategy in modern drug design.[5][6] This group is highly electronegative and lipophilic, imparting several beneficial properties to a parent molecule. It can significantly enhance metabolic stability by blocking potential sites of oxidation, improve membrane permeability, and increase binding affinity to biological targets through favorable electrostatic interactions.[5][6][7]
This unique combination makes 8-Bromo-3-(trifluoromethyl)quinoline a crucial starting material for synthesizing bioactive molecules, particularly those targeting neurological disorders, inflammatory pathways, and various cancers.[8][9]
Physicochemical Properties
A thorough understanding of a building block's physical properties is essential for experimental design and predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrF₃N | [10] |
| Molecular Weight | 276.05 g/mol | [10] |
| CAS Number | 917251-86-6 | [9] |
| Appearance | Solid | [8] |
| Melting Point | 62-63 °C | [10] |
| Boiling Point | 284.3±35.0 °C (Predicted) | [10] |
| Density | 1.658±0.06 g/cm³ (Predicted) | [10] |
Core Applications: Palladium-Catalyzed Cross-Coupling Protocols
The reactivity of the C8-bromine atom is the key to the synthetic utility of this building block. Below are detailed, field-proven protocols for its functionalization via three cornerstone cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl scaffolds, a common motif in pharmacologically active compounds.[11] The electron-withdrawing nature of the trifluoromethyl group on the quinoline ring can facilitate the initial oxidative addition step in the catalytic cycle, often leading to efficient coupling.[12]
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of an 8-Aryl-3-(trifluoromethyl)quinoline Derivative
-
Materials:
-
8-Bromo-3-(trifluoromethyl)quinoline (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq.)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O, typically 4:1 v/v)
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle, condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 8-Bromo-3-(trifluoromethyl)quinoline, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the anhydrous solvent system via syringe.
-
Degassing (Causality): Degas the reaction mixture thoroughly by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle (3x). This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.
-
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The formation of carbon-nitrogen bonds is fundamental to the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a direct and modular route to arylamines and their derivatives from aryl halides.[11][13]
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of an 8-(Amino)-3-(trifluoromethyl)quinoline Derivative
-
Materials:
-
8-Bromo-3-(trifluoromethyl)quinoline (1.0 eq.)
-
Amine (primary or secondary, 1.2 - 1.5 eq.)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine Ligand (e.g., Xantphos or BINAP, 1.2 - 1.5 eq. relative to Pd)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 - 2.0 eq.)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Schlenk tube, magnetic stirrer, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Methodology:
-
Catalyst Preparation (Causality): In a dry Schlenk tube under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand in the anhydrous solvent. Stir for 10-15 minutes to allow for the formation of the active catalytic complex. The choice of ligand is crucial; bulky, electron-rich phosphines are generally required to promote the reductive elimination step, which is often rate-limiting.[14][15]
-
Reagent Addition: Add the base, followed by the 8-Bromo-3-(trifluoromethyl)quinoline and the amine.
-
Degassing: Ensure the system remains oxygen-free by maintaining a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring (Self-Validation): Track the disappearance of the starting material using TLC or LC-MS (typically 6-24 hours).
-
Work-up: After cooling, quench the reaction carefully with water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude material via flash column chromatography.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating conjugated systems that are valuable in materials science and as precursors for more complex heterocyclic structures.[3][16] This reaction typically requires both a palladium and a copper co-catalyst.
Caption: General workflow for Sonogashira coupling.
Detailed Protocol: Synthesis of an 8-(Alkynyl)-3-(trifluoromethyl)quinoline Derivative
-
Materials:
-
8-Bromo-3-(trifluoromethyl)quinoline (1.0 eq.)
-
Terminal alkyne (1.2 - 2.0 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%)
-
Copper(I) Iodide (CuI, 3-6 mol%)
-
Amine Base/Solvent (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Optional Co-solvent (e.g., THF or DMF)
-
Schlenk flask, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 8-Bromo-3-(trifluoromethyl)quinoline, the palladium catalyst, and the copper(I) iodide.
-
Solvent and Reagent Addition: Add the amine base (and co-solvent, if used), followed by the terminal alkyne via syringe.
-
Degassing (Causality): Degas the mixture thoroughly. Oxygen promotes the homocoupling of the alkyne (Glaser coupling), a significant side reaction. The amine base is crucial as it scavenges the HBr formed during the reaction, regenerating the active catalyst.[16]
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid.
-
Monitoring (Self-Validation): Monitor for completion by TLC or LC-MS (typically 1-8 hours).
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Application in Structure-Activity Relationship (SAR) Studies
The true value of 8-Bromo-3-(trifluoromethyl)quinoline is realized in its application to SAR studies, which are fundamental to optimizing a lead compound into a drug candidate. By using the C8-bromo position as an anchor point, medicinal chemists can systematically introduce a library of diverse substituents and evaluate their impact on biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Caption: SAR workflow using the quinoline building block.
Studies have shown that quinoline derivatives possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[17][18][19] For instance, certain derivatives have been identified as inhibitors of critical enzymes like protein kinase CK2 and phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer cell proliferation and survival.[9] The ability to rapidly generate analogs from 8-Bromo-3-(trifluoromethyl)quinoline accelerates the discovery of compounds with improved therapeutic profiles.
Conclusion
8-Bromo-3-(trifluoromethyl)quinoline is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed trifluoromethyl group provides inherent drug-like properties, while the versatile 8-bromo handle opens the door to near-limitless chemical exploration through robust and reliable cross-coupling chemistry. The protocols and insights provided herein serve as a practical guide for researchers and scientists to fully leverage the potential of this powerful building block in the development of next-generation therapeutics.
References
- MySkinRecipes. 8-Bromo-2-(trifluoromethyl)quinoline.
- MySkinRecipes. 8-Bromo-3-(trifluoromethyl)quinoline.
- Benchchem. 8-Bromo-3-(trifluoromethyl)quinoline | 917251-86-6.
- RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020).
- University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- PubChem. 8-Bromoquinoline | C9H6BrN | CID 140109.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- MDPI. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022).
- INIS-IAEA. Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. (2024).
- ResearchGate. (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- ACS Publications. Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters | Organometallics. (2021).
- ACS Publications. The Journal of Organic Chemistry Ahead of Print.
- Benchchem. Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
- ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. (2025).
- NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025).
- PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025).
- Benchchem. A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025).
- PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
- Benchchem. The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
- Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024).
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings | Request PDF. (2025).
- PubMed. Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt. (2017).
- ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
- Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. (2024).
- NIH. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025).
- Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. (2006).
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db-thueringen.de [db-thueringen.de]
- 4. Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 8-Bromo-3-(trifluoromethyl)quinoline [myskinrecipes.com]
- 9. 8-Bromo-3-(trifluoromethyl)quinoline|917251-86-6 [benchchem.com]
- 10. 8-Bromo-2-(trifluoromethyl)quinoline [myskinrecipes.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
use of 8-Bromo-3-(trifluoromethyl)quinoline in materials science and organic electronics
Strategic Significance & Molecular Architecture
8-Bromo-3-(trifluoromethyl)quinoline (CAS: 917251-86-6) represents a high-value scaffold for the synthesis of n-type (electron-transporting) organic semiconductors.[1] In the context of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), this molecule offers a dual-functional advantage derived from its specific substitution pattern.[1]
The "Fluorine Effect" in Electronic Tuning
The 3-trifluoromethyl (-CF₃) group is a critical electronic modulator.[1] Unlike simple alkyl substitutions, the -CF₃ group is strongly electron-withdrawing (inductive effect, -I).[1]
-
LUMO Stabilization: The presence of -CF₃ significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This facilitates electron injection from the cathode and improves electron mobility (
) in the final material. -
Solubility & Morphology: The high electronegativity and volume of the fluorine atoms disrupt
- stacking interactions, enhancing solubility in organic solvents (chlorobenzene, toluene) during solution processing and preventing crystallization in amorphous thin films.
The 8-Bromo Handle: Steric & Synthetic Utility
The 8-bromo position is strategically located peri to the quinoline nitrogen.[1]
-
Synthetic Versatility: It serves as a reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of extended
-systems or donor units (e.g., carbazole, triphenylamine).[1] -
Steric Twisting: Substituents at the 8-position induce a steric twist relative to the quinoline plane.[1] In Thermally Activated Delayed Fluorescence (TADF) emitter design, this twist is vital for decoupling the Highest Occupied Molecular Orbital (HOMO) and LUMO, minimizing the exchange energy (
) to facilitate efficient reverse intersystem crossing (RISC).
Protocol A: Synthesis of Electron Transport Materials (ETM)
Objective: Synthesis of a bis-quinoline dimer or aryl-quinoline derivative via Suzuki-Miyaura Coupling. This protocol creates extended conjugated systems suitable for Electron Transport Layers (ETL).
Reaction Workflow Diagram (DOT)
Caption: Figure 1. Step-wise Suzuki-Miyaura cross-coupling workflow for functionalizing 8-Bromo-3-(trifluoromethyl)quinoline.
Detailed Methodology
Reagents:
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution)
-
Solvent: Toluene:Ethanol (4:1 v/v)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen (
). Oxygen exclusion is critical to prevent Pd catalyst deactivation and homocoupling byproducts. -
Dissolution: Add the quinoline starting material and arylboronic acid to the flask. Dissolve in the Toluene/Ethanol mixture. Degas the solution by bubbling
for 15 minutes. -
Catalyst Addition: Quickly add Pd(PPh₃)₄ and the aqueous K₂CO₃ solution.
-
Reaction: Heat the mixture to reflux (
C) under atmosphere. Monitor via Thin Layer Chromatography (TLC) (Mobile phase: Hexane:EtOAc 8:2). The starting material ( ) should disappear, replaced by a highly fluorescent product spot. -
Workup: Cool to room temperature. Dilute with Dichloromethane (DCM) and wash with water (
) and brine ( ). Dry the organic layer over anhydrous . -
Purification: Concentrate under reduced pressure. Purify via silica gel column chromatography.
Protocol B: Device Integration & Characterization
Objective: Validate the synthesized material's electronic properties for use in an OLED stack.
Electronic Energy Level Validation
Before device fabrication, the HOMO/LUMO levels must be quantified to ensure energy level alignment with the host and cathode.
Method: Cyclic Voltammetry (CV)
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in dry Acetonitrile. -
Working Electrode: Glassy Carbon; Counter: Pt wire; Reference: Ag/AgCl (ferrocene internal standard).
-
Analysis:
-
Expectation: The 3-CF₃ derivative should show an anodic shift in reduction potential (easier to reduce) compared to unsubstituted quinoline, indicating a deeper LUMO (e.g., -3.0 eV vs -2.6 eV).[1]
-
Data Summary: Impact of Substituents
The following table illustrates the expected trend when comparing the core scaffold to derivatives.
| Material Scaffold | Substituent (Pos 3) | Substituent (Pos 8) | LUMO (eV) | Solubility | Application |
| Quinoline | -H | -H | -2.60 | Moderate | N/A |
| Target Scaffold | -CF₃ | -Br | -2.95 | High | Intermediate |
| Derived ETM | -CF₃ | -Phenyl | -3.10 | High | Electron Transport |
| Derived Host | -CF₃ | -Carbazole | -2.85 | High | TADF Host |
Bandgap Engineering Diagram (DOT)
Caption: Figure 2. Energy level diagram demonstrating the LUMO stabilization effect of the trifluoromethyl group, essential for efficient electron injection.
Safety & Handling (Material Safety)
-
Hazards: 8-Bromo-3-(trifluoromethyl)quinoline is an organohalide.[1] It may cause skin irritation and serious eye damage.[1]
-
Specific Precaution: Fluorinated compounds can release toxic HF (hydrogen fluoride) upon thermal decomposition (>250°C). Ensure all thermal analysis (TGA/DSC) is performed in a well-ventilated hood with appropriate exhaust scrubbing.[1]
References
-
National Institutes of Health (NIH). "1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline."[1] PubMed Central. [Link]
-
Myers, A.G. "The Suzuki Reaction - Handout."[1] Harvard University Chemistry. [Link]
-
Beilstein-Institut. "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases." Beilstein Journal of Organic Chemistry. [Link]
-
Rose-Hulman Institute of Technology. "Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin."[1] Rose-Hulman Scholar. [Link]
Sources
experimental protocol for the functionalization of 8-Bromo-3-(trifluoromethyl)quinoline
A Strategic Guide for Medicinal Chemistry & Drug Discovery
Executive Summary & Strategic Analysis
Compound: 8-Bromo-3-(trifluoromethyl)quinoline CAS: 917251-86-6 Molecular Weight: 276.05 g/mol
The functionalization of 8-Bromo-3-(trifluoromethyl)quinoline represents a high-value workflow in the synthesis of kinase inhibitors (specifically PI3K and CK2) and LXR agonists. This scaffold presents a unique dichotomy in reactivity:
-
The 8-Bromo Handle: Located in the carbocyclic ring, it is sterically accessible but proximal to the quinoline nitrogen, allowing for directed metalation but also potential catalyst coordination.
-
The 3-Trifluoromethyl Group: A strong electron-withdrawing group (EWG). It significantly lowers the LUMO energy of the pyridine ring, making positions C2 and C4 highly susceptible to nucleophilic attack (
) during lithiation events. Conversely, it activates the C8-Br bond towards oxidative addition in Palladium-catalyzed cycles by reducing electron density on the arene.
Core Directive: This protocol prioritizes chemoselectivity . Standard lithiation (n-BuLi) carries a high risk of C2/C4 alkylation. Therefore, we utilize Turbo-Grignard (iPrMgCl·LiCl) for metallation and bulky, electron-rich ligands (e.g., XPhos, BrettPhos) for cross-coupling to overcome the electronic deactivation of the nitrogen interaction.
Critical Reactivity Map (Logic & Causality)
The following diagram illustrates the decision matrix for functionalizing this specific scaffold, highlighting the "Kill Zones" (side reactions) that must be avoided.
Caption: Decision tree highlighting the risk of nucleophilic attack at C2/C4 when using strong nucleophiles like n-BuLi, favoring Turbo-Grignard or Pd-catalysis.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Installation of aryl/heteroaryl groups at C8.[1] Mechanism: The electron-deficient nature of the quinoline facilitates oxidative addition, but the basic nitrogen can poison Pd catalysts. We use a base that buffers the system and a bidentate or bulky ligand to prevent catalyst sequestration.
Materials & Reagents
-
Substrate: 8-Bromo-3-(trifluoromethyl)quinoline (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) - Chosen for robustness against N-coordination. -
Base:
(3.0 equiv) or (for sterically demanding acids). -
Solvent: 1,4-Dioxane/Water (4:1 v/v).
Step-by-Step Methodology
-
Setup: In a 20 mL microwave vial or round-bottom flask, charge the quinoline substrate (1.0 mmol, 276 mg), boronic acid (1.2 mmol), and base (3.0 mmol).
-
Degassing (Critical): Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 10 minutes. Note: Oxygen is the primary cause of homocoupling side-products.
-
Catalyst Addition: Add
(0.03 mmol, ~25 mg) quickly under an Argon stream. Seal the vessel. -
Reaction: Heat to 90°C for 4–12 hours.
-
Self-Validation Check: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (
) should disappear. If conversion stalls >50%, add 1 mol% fresh catalyst.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with Brine (1x) and Water (1x).
-
Purification: Flash chromatography on Silica Gel. Gradient: 0%
20% EtOAc in Hexanes.
Protocol B: Buchwald-Hartwig Amination
Objective: Installation of amine moieties (C-N bond) at C8. Expert Insight: The 3-CF3 group reduces the electron density at C8, making the reductive elimination step of the catalytic cycle faster. However, standard ligands (PPh3) fail due to the formation of stable Pd-N(quinoline) complexes. BrettPhos or RuPhos are mandatory here.
Optimization Table
| Parameter | Condition A (Primary Amines) | Condition B (Secondary Amines) |
| Catalyst Source | ||
| Ligand | BrettPhos (4 mol%) | RuPhos (4 mol%) |
| Base | NaOtBu (1.5 equiv) | |
| Solvent | t-Amyl Alcohol (100°C) | Toluene (100°C) |
| Time | 2–6 Hours | 12–18 Hours |
Protocol (Condition A - Primary Amines)
-
Inerting: Flame-dry a Schlenk tube and cool under Argon.
-
Charging: Add 8-Bromo-3-(trifluoromethyl)quinoline (1.0 equiv), Amine (1.2 equiv),
(2.0 equiv), (2 mol%), and BrettPhos (4 mol%). -
Solvent: Add anhydrous t-Amyl Alcohol (0.2 M concentration). Why? High boiling point and poor solubility of inorganic byproducts drive the reaction.
-
Heating: Stir at 100°C .
-
Validation: Take an aliquot at 1 hour. Quench in MeOH/Water. Analyze by LCMS. Look for the [M+Amine-Br+H]+ peak.
-
Workup: Dilute with EtOAc, wash with water. Caution: Avoid acidic washes as the product is basic.
Protocol C: Turbo-Grignard Exchange (The "Safe" Metallation)
Objective: Conversion to esters, aldehydes, or carboxylic acids without degrading the ring. The Problem: Using n-BuLi at -78°C often leads to addition at C4 due to the activation by the C3-CF3 group. The Solution: Isopropylmagnesium Chloride - Lithium Chloride complex (Turbo-Grignard) performs Br-Mg exchange at higher temperatures (-15°C to 0°C) without nucleophilic attack on the ring.
Caption: Kinetic control workflow using Turbo-Grignard to prevent side-reactions.
Step-by-Step Methodology
-
Preparation: Dissolve 8-Bromo-3-(trifluoromethyl)quinoline (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool to -15°C (Ice/Salt bath).
-
Exchange: Add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) dropwise.
-
Rate: 1 drop per second.
-
-
Incubation: Stir at -15°C for 45–60 minutes.
-
Self-Validation: Quench a 50 µL aliquot with
. Analyze by NMR or MS. >95% Deuterium incorporation at C8 indicates complete exchange.
-
-
Trapping: Add the electrophile (e.g., DMF for aldehyde, Dry Ice for acid) in slight excess (1.5 equiv).
-
Warm-up: Allow to warm to RT over 1 hour.
-
Quench: Add saturated
solution. Extract with EtOAc.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Protodeboronation of boronic acid. | Switch base to |
| Start Material Recovery (Buchwald) | Catalyst poisoning by Quinoline N. | Switch to BrettPhos Pd G3 precatalyst (ensures active LPd(0) species). |
| Alkylation Byproducts (Metallation) | Nucleophilic attack at C4. | STOP using n-BuLi. Switch to iPrMgCl·LiCl at -15°C. |
| Black Precipitate (Pd Rxn) | "Palladium Black" formation (catalyst death). | Oxygen leak. Re-degas solvents; increase ligand:Pd ratio to 2:1. |
References
-
General Quinoline Functionalization
-
Suzuki Coupling of Hindered Quinolines
-
Turbo-Grignard Chemistry (Knochel Reagents)
- Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.
- Source:Angewandte Chemie Int. Ed. (2004).
-
URL:[Link]
-
Buchwald-Hartwig Ligand Selection
- Physical Properties & Safety Data: Source: BenchChem Compound D
Sources
- 1. researchgate.net [researchgate.net]
- 2. red.library.usd.edu [red.library.usd.edu]
- 3. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
synthetic strategies for functionalized quinolines using 8-Bromo-3-(trifluoromethyl)quinoline
Application Note & Protocol Guide | Doc ID: AN-QZN-83CF3 [1][2]
Executive Summary: The "Privileged" Electronic Vector
In the landscape of modern drug discovery, the quinoline scaffold remains a "privileged structure" due to its ability to interact with diverse biological targets (kinases, GPCRs, DNA). However, the specific substitution pattern of 8-Bromo-3-(trifluoromethyl)quinoline offers a unique orthogonal reactivity profile that is underutilized in standard library synthesis.[1]
This guide details the synthetic exploitation of this scaffold. The 3-trifluoromethyl group (3-CF₃) acts not merely as a lipophilic metabolic shield but as an electronic activator, significantly enhancing the electrophilicity of the C2 and C4 positions. Concurrently, the 8-bromo handle (8-Br) serves as a sterically demanding but chemically distinct site for cross-coupling.[1]
Key Strategic Insight: The most powerful workflow for this molecule is not simple derivatization, but a divergent strategy that leverages the 3-CF₃ group to activate the pyridine ring for nucleophilic attack, while preserving the 8-Br for late-stage diversification.[1]
Strategic Reactivity Map
The following diagram illustrates the orthogonal reaction pathways available for 8-Bromo-3-(trifluoromethyl)quinoline. Note the distinction between "Direct Coupling" (Path A) and "Ring Activation" (Path B).
Figure 1: Divergent synthetic pathways for 8-Bromo-3-(trifluoromethyl)quinoline.[1][2] Path B allows for the creation of 2,8-disubstituted analogs, maximizing chemical space.
Critical Analysis of Reaction Parameters
The "Peri-Effect" Challenge at C8
The 8-position of the quinoline ring is subject to significant steric hindrance due to the peri-interaction with the H7 proton and the electronic repulsion from the N1 lone pair. Standard ligands (e.g., PPh₃, dppf) often result in sluggish oxidative addition or incomplete conversion.
Recommendation: Use Dialkylbiaryl phosphine ligands (Buchwald ligands).[2]
-
XPhos / SPhos: Excellent for Suzuki coupling.[2] The bulky isopropyl/cyclohexyl groups facilitate oxidative addition and protect the active Pd species.
-
RuPhos / BrettPhos: Essential for C-N bond formation (Buchwald-Hartwig) to prevent catalyst deactivation by the heterocyclic nitrogen.[1][2]
The 3-CF₃ Activation Effect
The trifluoromethyl group at C3 is strongly electron-withdrawing (Hammett σ_p ≈ 0.54).[1][2] This reduces the electron density of the pyridine ring, making:
-
Oxidative Addition at C8: Slightly slower compared to electron-rich quinolines, requiring higher temperatures or more active catalysts (Pd G3/G4 precatalysts).[1][2]
-
Nucleophilic Attack at C2/C4: Significantly faster. This is the key to Path B (Section 5).
Protocol A: Optimized C8-Suzuki Coupling
For the direct installation of aryl/heteroaryl groups at the 8-position.[1]
Materials & Reagents[1][3][4][5][6][7][8][9][10][11][12]
-
Substrate: 8-Bromo-3-(trifluoromethyl)quinoline (1.0 equiv)[1][2]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-3 mol%) or Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)[1]
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
Atmosphere: Argon or Nitrogen (Balloon is sufficient; Schlenk line preferred).[2]
Step-by-Step Methodology
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the quinoline substrate, boronic acid, K₃PO₄, and the Pd precatalyst.
-
Note: If using Pd(OAc)₂/Ligand separately, premix them in the solvent for 5 minutes before adding to the solid reagents to ensure active species formation.
-
-
Degas: Seal the vial and purge with inert gas (Ar/N₂) for 5-10 minutes. Add the degassed solvent mixture via syringe.[2]
-
Heat: Place the vial in a pre-heated block at 80–100 °C .
-
Why: The 8-position requires thermal energy to overcome the steric barrier for transmetallation.[1]
-
-
Monitor: Check reaction progress by LC-MS after 2 hours. The electron-deficient nature of the ring usually drives this to completion within 4-6 hours.[1]
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[2] Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Troubleshooting Table:
| Issue | Probable Cause | Solution |
|---|---|---|
| Low Conversion | Catalyst death / Steric bulk | Switch to SPhos Pd G2 ; Increase temp to 110°C. |
| Protodeboronation | Unstable boronic acid | Switch base to KF or K₂CO₃ ; use anhydrous conditions (Dioxane/DMF).[1][2] |
| Homocoupling | Oxygen leak | Ensure rigorous degassing; Add 1 mol% hydroquinone.[1][2] |
Protocol B: The "High-Value" Divergent Route (C2 Activation)
This protocol installs a chloro-handle at C2, enabling sequential functionalization (SNAr followed by Suzuki).[1]
Phase 1: N-Oxide Formation[1][2]
-
Dissolve 8-Bromo-3-(trifluoromethyl)quinoline (1.0 equiv) in DCM (0.2 M).
-
Add m-CPBA (1.5 equiv, 70-75% wt) portion-wise at 0 °C.
-
Warm to RT and stir for 12-16 hours. Monitor by TLC (N-oxide is significantly more polar).[1][2]
-
Workup: Wash with sat. NaHCO₃ (x3) to remove m-chlorobenzoic acid.[1][2] Dry and concentrate. Yields are typically >90%.[1][2]
Phase 2: Regioselective Chlorination (POCl₃)
Mechanism: The N-oxide oxygen attacks the electrophilic phosphorus, creating an activated leaving group. The chloride ion then attacks C2 (selectively activated by 3-CF₃).[1][2]
-
Dissolve the N-oxide intermediate in POCl₃ (5-10 equiv) or Toluene with 2 equiv POCl₃.[1][2]
-
Heat to 90 °C for 2-4 hours.
-
Quench (Critical Safety): Pour the reaction mixture slowly onto ice/water with vigorous stirring. Maintain temperature <20 °C.
-
Neutralize with NaOH or NH₄OH to pH 8.[2] Extract with DCM.[2]
-
Product: 2-Chloro-8-bromo-3-(trifluoromethyl)quinoline .
Phase 3: Sequential Functionalization
This intermediate is a "switchable" scaffold.[2]
-
Reaction A (SNAr at C2): React with amines, alkoxides, or thiols.
-
Reaction B (Suzuki at C8): Perform standard Suzuki coupling (Protocol A) after the SNAr step.
Protocol C: Buchwald-Hartwig Amination (C8-N Bond)
Challenging due to potential chelation of Pd by the quinoline nitrogen.[1]
Materials & Reagents[1][3][4][5][6][7][8][9][10][11][12]
-
Catalyst: Pd₂dba₃ (2 mol%) + BrettPhos or RuPhos (4-6 mol%).[1][2]
-
Why: BrettPhos is superior for primary amines; RuPhos for secondary amines.[2]
-
-
Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (for sensitive substrates).[2]
Procedure
-
Combine Pd source, Ligand, Base, and Substrate in a Schlenk tube.[2]
-
Evacuate and backfill with Argon (3 cycles).[2]
-
Add Solvent and Amine.[2]
-
Heat to 100 °C for 12-18 hours.
-
Note: If the amine is volatile, use a sealed pressure tube.[2]
References & Grounding
-
Suzuki-Miyaura Coupling on 8-Bromoquinolines:
-
Buchwald-Hartwig Amination Mechanics:
-
C-H Activation & Functionalization of 3-CF3-Quinolines:
-
Minisci Reaction on Trifluoromethylquinolines:
-
General Synthesis of Functionalized Quinolines (N-Oxide Route):
Disclaimer: All protocols involve hazardous chemicals (POCl₃, mCPBA, Palladium catalysts).[1] Perform all reactions in a fume hood with appropriate PPE.[2] Consult MSDS for 8-Bromo-3-(trifluoromethyl)quinoline (CAS 917251-86-6) before use.[1][2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 3-(Trifluoromethyl)quinoline | C10H6F3N | CID 12025166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
purification methods for crude 8-Bromo-3-(trifluoromethyl)quinoline
Technical Support Center: Purification of 8-Bromo-3-(trifluoromethyl)quinoline
Ticket ID: #PUR-8B3TFQ-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting isolation, yield, and purity issues for electron-deficient haloquinolines.[1]
Executive Summary: The "Weak Base" Paradox
Welcome to the technical guide for 8-Bromo-3-(trifluoromethyl)quinoline .
Crucial Chemical Insight: Before proceeding, you must recognize that this is not a standard quinoline. The presence of the Trifluoromethyl group (-CF₃) at position 3 and the Bromine atom (-Br) at position 8 exerts a powerful electron-withdrawing effect.
-
Consequence 1 (Basicity): The pKa of the quinoline nitrogen is significantly suppressed (estimated pKa < 2.5, compared to ~4.9 for unsubstituted quinoline). Standard acid-base extractions using weak acids (e.g., 1M HCl) often fail because the molecule does not fully protonate or partitions poorly into the aqueous phase.[1]
-
Consequence 2 (Adsorption): Despite reduced basicity, the nitrogen lone pair still interacts with acidic silanol groups on silica gel, causing severe "streaking" or "tailing" during chromatography.[1]
This guide prioritizes methods that account for these electronic deactivations.
Part 1: Quick Diagnostic (Triage)
Q1: My crude product is a black/brown tar. Is this normal? A: Yes. Quinoline syntheses (Skraup, Doebner-Miller, or direct bromination) are notorious for generating oxidative oligomers ("tars").[1]
-
Immediate Action: Do not attempt to recrystallize the tar directly. You must perform a "de-tarring" filtration. Dissolve the crude in a minimal amount of Dichloromethane (DCM) or Toluene and filter it through a short pad of Celite® or neutral alumina.[1] This removes the insoluble polymeric by-products before you attempt high-resolution purification.[1]
Q2: Can I use standard Acid-Base extraction (1M HCl / 1M NaOH)? A: Proceed with extreme caution. Due to the -CF₃ and -Br groups, the conjugate acid is very strong (unstable).[1]
-
Risk: The compound may remain in the organic layer during the acid wash, leading to accidental disposal.[1]
-
Test: Take a small aliquot (10 mg). Dissolve in ether. Extract with 2M HCl. Check the organic layer by TLC.[2][3] If the spot remains in the organic layer, abort acid-base extraction and move to Chromatography.[1]
Part 2: Purification Protocols
Method A: Buffered Flash Chromatography (Recommended)
Best for: <5g scale, removing regioisomers.[1]
Standard silica gel is acidic (pH ~5).[1] For this quinoline, you must "neutralize" the stationary phase to prevent peak broadening.
The Protocol:
-
Mobile Phase Preparation:
-
Column Packing:
-
Slurry pack the column using the mobile phase containing the TEA. Flush with 2 column volumes (CV) before loading sample.[1]
-
-
Loading:
-
Dry load is preferred. Adsorb the crude onto Celite (ratio 1:2) and load on top of the silica. Liquid loading in DCM often leads to band broadening.
-
Troubleshooting Table: Chromatography
| Symptom | Diagnosis | Solution |
| Spot Streaking (Tailing) | Residual acidity on silica.[1] | Increase TEA to 2% or switch to Amino-functionalized silica. |
| Poor Separation of Isomers | 5-Br vs 8-Br isomers have similar polarity.[1] | Switch solvent system to Toluene/Acetone (very effective for regioisomers) or DCM/Hexane.[1] |
| Compound Co-elutes with Tar | Column overloaded. | Perform a "Plug Filtration" first (see Triage).[1] |
Method B: Selective Recrystallization (Scalable)
Best for: >5g scale, final polishing.[1]
Because the 8-Br and 3-CF₃ groups disrupt the crystal lattice symmetry less than alkyl groups, this compound often crystallizes well from non-polar solvents.
Solvent System Screening:
| Solvent System | Temp Range | Suitability | Notes |
| Ethanol (Abs) | Hot | ⭐⭐⭐ (High) | Standard first choice.[1] Good recovery. |
| Heptane / Toluene | Reflux | ⭐⭐⭐⭐ (Excellent) | Best for removing non-polar tars.[1] Dissolve in min. Toluene, add Heptane until cloudy.[1] |
| IPA / Water | Hot | ⭐⭐ (Medium) | Risk of "oiling out" if cooling is too fast.[1] |
Step-by-Step Recrystallization:
-
Dissolve crude solid in boiling Ethanol (approx. 5-10 mL per gram).
-
If the solution is dark, add activated carbon (charcoal), boil for 5 mins, and filter hot through Celite.
-
Allow the filtrate to cool to room temperature slowly (wrap flask in foil/towel).
-
If no crystals form, scratch the glass or add a seed crystal.
-
Cool to 0°C for 2 hours.
-
Filter and wash with cold Ethanol (-20°C).
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification route based on the state of your crude material.
Figure 1: Purification Decision Matrix. Note that Method C is dashed (deprioritized) due to the low basicity of the target molecule.
Part 4: Frequently Asked Questions (FAQs)
Q: I see two spots on TLC that are very close together. What are they? A: If you synthesized this via bromination of 3-(trifluoromethyl)quinoline, you likely have a mixture of the 5-Bromo and 8-Bromo regioisomers.[1]
-
Resolution: These are difficult to separate by crystallization alone. Use Method A (Chromatography) with a Toluene-based mobile phase, which often exploits pi-stacking differences better than Hexane/EtOAc.[1]
Q: Can I distill this compound? A: Generally No . While quinolines can be distilled, the high molecular weight (approx. 276 g/mol ) and the presence of bromine make it thermally sensitive. High vacuum (>0.1 mmHg) might work, but you risk thermal decomposition (de-bromination) or sublimation.[1] Recrystallization is safer and more effective.
Q: Why is my yield lower than reported in literature? A: Check your aqueous layers. If you performed an acid wash, your product might be in the water.
-
Recovery: Basify your aqueous waste to pH 10-12 and re-extract with DCM.[1] The electron-withdrawing groups make the protonated form highly acidic, meaning it dissociates (and becomes organic-soluble) at lower pH than expected.[1]
References
-
BenchChem. (2025).[2][4] 8-Bromo-3-(trifluoromethyl)quinoline: Technical Data and Applications. Retrieved from [1]
-
Ökten, S., et al. (2016).[1] "Reinvestigation of bromination of 8-substituted quinolines." Organic Communications, 9(4), 82-93.[3] (Demonstrates solubility differences in bromo-quinoline isomers). Retrieved from
-
Organic Chemistry Data. (2022). pKa Values of Heterocycles (Quinoline Derivatives). (Provides comparative pKa data for electron-deficient nitrogen heterocycles). Retrieved from [1]
-
Google Patents. (2010). Process for preparing bromo-substituted quinolines (WO2010129451A1). (describes workup and crystallization of similar halo-quinolines).[1] Retrieved from
Sources
Technical Support Center: Suzuki-Miyaura Coupling of 8-Bromo-3-(trifluoromethyl)quinoline
To: Research & Development Team From: Senior Application Scientist, Catalysis Group Subject: Optimization & Troubleshooting Guide for Sterically Demanding Quinoline Couplings
Executive Summary: The "Peri-Position" Challenge
Coupling at the 8-position of a quinoline core presents a unique duality of challenges. While the 3-trifluoromethyl group renders the ring electron-deficient (theoretically activating the C-Br bond for oxidative addition), the 8-position (peri-position) creates severe steric strain. Furthermore, the proximal quinoline nitrogen lone pair acts as a potent catalyst poison, capable of displacing labile ligands (like PPh₃) and arresting the catalytic cycle.
This guide moves beyond standard "textbook" conditions, focusing on sterically demanding, electron-deficient heterocyclic couplings.
Module 1: Catalyst & Ligand Selection (The Engine)[1][2]
Q: I am using Pd(PPh₃)₄ and seeing <10% conversion. Is the catalyst dead? A: The catalyst likely isn't "dead" initially, but it is being poisoned.[1] Triphenylphosphine (PPh₃) is a labile monodentate ligand. In your substrate, the quinoline nitrogen (N1) competes with PPh₃ for the Palladium center. Once the N1-Pd coordinate bond forms, the catalyst becomes an inactive "molecular sink."
Recommendation: Switch to Buchwald Precatalysts or Bidentate Ligands .
| Catalyst System | Role/Mechanism | Recommended For |
| XPhos Pd G3 / G4 | Steric Bulk: The massive cyclohexyl groups on the biaryl backbone create a "protective shell" around the Pd, physically preventing the quinoline nitrogen from coordinating. Electronic Activation: The electron-rich phosphine accelerates oxidative addition into the hindered C-Br bond. | Primary Recommendation. Best for difficult, hindered substrates. |
| Pd(dppf)Cl₂ · DCM | Bite Angle: The large bite angle of the ferrocene backbone enforces a geometry that favors reductive elimination, which is often the rate-determining step in sterically crowded couplings. | Secondary Recommendation. Good "workhorse" if Buchwald ligands are unavailable. |
| Pd(OAc)₂ + SPhos | Water Solubility: SPhos confers excellent activity, particularly if using higher water ratios in the solvent mix. | Alternative. Useful if the boronic acid partner is highly polar. |
Module 2: Base & Solvent Architecture
Q: My LCMS shows significant protodehalogenation (loss of Br, formation of H-species). Why? A: Protodehalogenation is the hallmark of a stalled catalytic cycle. If transmetalation (transfer of the boronic acid) is too slow due to steric hindrance at the 8-position, the active Pd(II)-Ar species waits too long and eventually scavenges a hydride (often from the solvent or base).
Optimization Protocol:
-
Base Selection: Switch to K₃PO₄ (Tribasic Potassium Phosphate) . Unlike carbonate bases, phosphate acts as a dual buffer/base, maintaining a pH that facilitates boronate formation without promoting rapid hydrolytic side reactions.
-
Solvent System: Use 1,4-Dioxane/Water (4:1) . The water is non-negotiable; it is required to form the reactive boronate species (Ar-B(OH)₃⁻).
-
Concentration: Run at high concentration (0.5 M to 1.0 M) . Increasing the collision frequency between the Pd-Ar species and the boronate helps the desired transmetalation outcompete the side-reaction (dehalogenation).
Module 3: Troubleshooting Decision Tree
Visualizing the Troubleshooting Logic The following diagram outlines the logical flow for diagnosing reaction failures based on crude LCMS/NMR data.
Caption: Diagnostic logic flow for Suzuki coupling of sterically hindered heteroaryl halides.
Module 4: Standard Operating Procedure (SOP)
Protocol: High-Efficiency Coupling of 8-Bromo-3-(trifluoromethyl)quinoline
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.5 equiv
-
Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Workflow:
-
Solids Charge: To a reaction vial equipped with a stir bar, add the quinoline substrate, boronic acid, K₃PO₄, and XPhos Pd G4.
-
Critical: Do not add the catalyst last if you are not using a glovebox. Add it with the solids, then purge.
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (repeat 3x).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Note: Degas solvents by sparging with Argon for 15 minutes before addition. Sonicating under vacuum is also acceptable.
-
-
Activation: Place in a pre-heated block at 80°C .
-
Why 80°C? Higher temperatures (100°C+) can degrade the catalyst faster than the turnover rate in this specific hindered system.
-
-
Monitoring: Check HPLC/LCMS at 2 hours. If conversion is >50%, continue. If <10%, raise temp to 100°C.
Module 5: Mechanistic Insight (The "Why")
The diagram below illustrates the competition between the productive catalytic cycle and the non-productive nitrogen coordination pathway.
Caption: Competitive pathways in quinoline coupling. N-coordination and Dehalogenation are the primary failure modes.
References
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Catalyst Poisoning and Deactivation. Wikipedia / Chemeurope. [Link]
Sources
Technical Support Center: Navigating the Scale-Up Synthesis of 8-Bromo-3-(trifluoromethyl)quinoline
Welcome to the technical support center for the synthesis of 8-Bromo-3-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges and provide practical, field-proven solutions to ensure a safe, efficient, and scalable process.
Introduction to the Synthetic Challenge
8-Bromo-3-(trifluoromethyl)quinoline is a key building block in medicinal chemistry and materials science.[1] Its synthesis, while manageable on a lab scale, presents a unique set of challenges during scale-up. These challenges primarily arise from the combination of a high-temperature cyclization reaction to form the quinoline core, the presence of the strongly electron-withdrawing trifluoromethyl group, and the handling of a hazardous brominating agent. This guide will walk you through potential pitfalls and offer troubleshooting strategies in a user-friendly question-and-answer format.
Proposed Synthetic Pathway on Scale-Up
A common and logical approach to the synthesis of 8-Bromo-3-(trifluoromethyl)quinoline on a larger scale is a multi-step process that begins with the Gould-Jacobs reaction to construct the quinoline core, followed by functional group manipulation and bromination.[1][2]
Caption: Proposed synthetic workflow for 8-Bromo-3-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: The Gould-Jacobs Reaction - Building the Quinoline Core
The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinolines.[2] It involves the condensation of an aniline with an appropriate malonic ester derivative, followed by a high-temperature cyclization.[1]
Q1: My Gould-Jacobs reaction is sluggish and gives a low yield of the cyclized product, 8-Bromo-4-hydroxy-3-(trifluoromethyl)quinoline. What can I do to improve this on a larger scale?
A1: This is a common issue, often related to insufficient reaction temperature and poor heat transfer, which becomes more pronounced on scale-up.[3] The cyclization step is a thermal process that often requires temperatures upwards of 250°C.[4]
-
Causality: The electron-withdrawing nature of both the bromo and trifluoromethyl groups on the aniline precursor deactivates the aromatic ring, making the electrophilic cyclization step more difficult and requiring higher temperatures. On a large scale, achieving and maintaining a uniform high temperature throughout the reaction vessel is challenging due to the decreasing surface-area-to-volume ratio.[3][5]
-
Troubleshooting Steps:
-
Optimize Heat Transfer: Ensure your reactor is equipped with an efficient heating system (e.g., oil bath or heating mantle with good surface contact) and overhead mechanical stirring to ensure uniform heat distribution.
-
Solvent Choice: While often run neat, a high-boiling solvent like Dowtherm A or diphenyl ether can be used to improve heat transfer and prevent localized charring.
-
Microwave-Assisted Synthesis: For smaller-scale pilot runs, microwave heating can dramatically shorten reaction times and improve yields by providing rapid and uniform heating.[6]
-
Use of Eaton's Reagent: Consider using Eaton's reagent (P₂O₅ in methanesulfonic acid) which can promote cyclization under milder conditions (e.g., 100°C).[7]
-
Q2: The reaction mixture becomes extremely viscous and difficult to stir during the thermal cyclization. How can I manage this?
A2: Increased viscosity is a significant challenge in scale-up, impacting both mixing and heat transfer.[8] This can lead to non-uniform reaction conditions and the formation of byproducts.
-
Causality: As the reaction progresses, the formation of the quinolone product, which may have limited solubility in the reaction medium at intermediate temperatures, can lead to a thick slurry.
-
Troubleshooting Steps:
-
Mechanical Agitation: A robust overhead stirrer with a high-torque motor and a suitable impeller design (e.g., anchor or helical stirrer) is essential for handling viscous mixtures.
-
High-Boiling Solvent: As mentioned previously, using a high-boiling, inert solvent can help to maintain a more fluid reaction mixture.
-
Gradual Temperature Increase: A controlled, gradual increase to the target temperature can sometimes prevent the sudden precipitation of intermediates that contributes to high viscosity.
-
Part 2: Functional Group Manipulation and Bromination
Q3: I am having difficulty with the chlorination of 8-Bromo-4-hydroxy-3-(trifluoromethyl)quinoline. The reaction is incomplete and generates significant impurities.
A3: The conversion of the 4-hydroxyquinoline to a 4-chloroquinoline is a standard transformation, but the reactivity can be influenced by the substituents.
-
Causality: The electron-withdrawing trifluoromethyl group can affect the reactivity of the 4-hydroxy group. Incomplete reaction could be due to insufficient reagent or reaction time, while impurity formation may result from harsh reaction conditions.
-
Troubleshooting Steps:
-
Choice of Chlorinating Agent: While POCl₃ is commonly used, consider the use of Vilsmeier reagent (POCl₃/DMF) or SOCl₂ with a catalytic amount of DMF, which can be more effective at lower temperatures.
-
Temperature Control: Maintain a controlled temperature during the addition of the chlorinating agent to minimize side reactions. A gradual increase in temperature after the initial addition can then drive the reaction to completion.
-
Work-up Procedure: A careful aqueous work-up is crucial to quench any remaining chlorinating agent and neutralize the reaction mixture.
-
Q4: My final dechlorination step to get 8-Bromo-3-(trifluoromethyl)quinoline is not clean and the purification is difficult.
A4: Catalytic hydrogenation is a common method for dechlorination. Difficulties can arise from catalyst poisoning or incomplete reaction.
-
Causality: Impurities from the previous chlorination step can poison the palladium catalyst. The presence of the bromo substituent also presents a challenge, as over-reduction can lead to its removal.
-
Troubleshooting Steps:
-
Purification of the Chloro-intermediate: Ensure the 8-Bromo-4-chloro-3-(trifluoromethyl)quinoline is of high purity before proceeding to the dechlorination step.
-
Catalyst Selection and Loading: Use a high-quality Pd/C catalyst. A 5% loading is often sufficient. Ensure the catalyst is fresh and handled under an inert atmosphere.
-
Reaction Conditions: The reaction is typically run under a hydrogen atmosphere (balloon or Parr shaker) in a solvent like ethanol with a base such as sodium acetate or triethylamine to neutralize the HCl formed.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider other reduction methods such as using zinc dust in acetic acid.
-
Part 3: Purification and Analysis
Q5: I am struggling with the final purification of 8-Bromo-3-(trifluoromethyl)quinoline. Column chromatography is not practical on a large scale.
A5: Moving away from chromatography is a key goal in process development. Recrystallization and other physical separation methods are preferred.
-
Causality: The crude product may contain closely related impurities that are difficult to separate by simple crystallization.
-
Troubleshooting Steps:
-
Recrystallization: Experiment with a variety of solvent systems to find one that provides good discrimination between the product and impurities. A mixed solvent system (e.g., ethanol/water, heptane/ethyl acetate) is often effective.
-
Trituration: Slurrying the crude product in a solvent in which the impurities are soluble but the product is not can be a simple and effective purification method.
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent method for large-scale purification.
-
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of 8-Bromo-4-hydroxy-3-(trifluoromethyl)quinoline
-
To a suitably sized reactor equipped with an overhead mechanical stirrer, a condenser, and a temperature probe, add 2-bromoaniline (1.0 eq) and diethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.1 eq).
-
Heat the mixture under a nitrogen atmosphere with vigorous stirring to 140-150°C for 2-3 hours to drive off ethanol.
-
Gradually increase the temperature to 240-250°C and maintain for 4-8 hours, monitoring the reaction by TLC or HPLC for the disappearance of the intermediate.[4]
-
Cool the reaction mixture to below 100°C.
-
Slowly add a high-boiling hydrocarbon solvent (e.g., toluene) to the warm mixture to facilitate precipitation and prevent solidification into a hard mass.
-
Cool to room temperature and continue stirring for 1-2 hours.
-
Filter the solid product, wash with the hydrocarbon solvent, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude 8-Bromo-3-(trifluoromethyl)quinoline in a minimum amount of a hot solvent (e.g., ethanol, isopropanol).
-
If the solution is colored, treat with activated charcoal and filter hot.
-
Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes cloudy.
-
Warm the solution slightly to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common scale-up issues.
Safety Considerations
-
High Temperatures: The thermal cyclization step requires very high temperatures. Ensure the reactor is rated for these conditions and that appropriate safety measures are in place to prevent thermal runaway.
-
Bromine Handling: If direct bromination is considered, it should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Bromine is highly corrosive and toxic.
-
Pressure Build-up: The evolution of gases (e.g., ethanol during condensation, HCl during chlorination) can lead to pressure build-up in a closed system. Ensure the reactor is properly vented.
This technical support guide provides a framework for addressing the challenges associated with the scale-up synthesis of 8-Bromo-3-(trifluoromethyl)quinoline. By understanding the underlying chemical principles and implementing these troubleshooting strategies, researchers can develop a more robust and scalable process.
References
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved February 3, 2026, from [Link]
-
Kaźmierczak-Barańska, J., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(7), 1634. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2015). Molecules, 20(11), 20522-20531. [Link]
- Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Macmillan Group. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Princeton University. Retrieved February 3, 2026, from [Link]
-
Anderson, N. G. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development, 18(11), 1437-1453. [Link]
-
Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Odesa Pharmaceutical Journal, (3), 49-57. [Link]
-
Fluorotherm. (2024). Optimizing Heat Transfer in the Chemical Industry. Retrieved February 3, 2026, from [Link]
-
AIChE. (n.d.). Scale-Up (and Down) of Viscous Mixing Processes. AIChE Proceedings. Retrieved February 3, 2026, from [Link]
- Barton, J. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, (115), 3-18.
-
Cleaver, J. (2023, October 26). Rules of Thumb: Scale-up. The Chemical Engineer. Retrieved February 3, 2026, from [Link]
-
FMI. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved February 3, 2026, from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved February 3, 2026, from [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for 8-Bromo-3-(trifluoromethyl)quinoline
Current Status: Active Ticket ID: OPT-8BQ-CF3 Assigned Specialist: Senior Application Scientist
Introduction: The "Double Threat" Substrate
Welcome to the technical support hub for 8-Bromo-3-(trifluoromethyl)quinoline . This substrate presents a unique "double threat" to palladium catalysis, often resulting in stalled reactions or the requirement for uneconomically high catalyst loadings (>5 mol%).
-
The Poison Pill (N-Coordination): The quinoline nitrogen is a strong
-donor. Without a properly designed ligand system, the substrate binds to the palladium center through the nitrogen atom, displacing phosphines and forming an inactive "off-cycle" resting state (Catalyst Poisoning). -
The Steric Wall (C8-Position): The bromine at the 8-position is peri-substituted relative to the nitrogen. This creates significant steric hindrance, making the initial oxidative addition step kinetically difficult compared to 3- or 6-bromo isomers.
This guide provides the troubleshooting logic and protocols to overcome these barriers and reduce catalyst loading to <1 mol%.
Troubleshooting Module 1: Reaction Stalls Early (Catalyst Poisoning)
User Issue: "My reaction starts but stops after 15-20% conversion. Adding more catalyst restarts it briefly, then it dies again."
Diagnosis: You are experiencing Heteroatom Catalyst Poisoning . The high concentration of your substrate is out-competing your ligand for the Palladium center.
The Mechanism:
The quinoline nitrogen (
Visualizing the Problem
Figure 1: The "Quinoline Trap." The red path represents the formation of the inactive species driven by the substrate's nitrogen atom.
Solution: The "Bulky Shield" Strategy
You must use ligands that are bulky enough to prevent the formation of bis-ligated complexes and electron-rich enough to drive oxidative addition.
-
Switch Ligand: Move from simple phosphines (PPh3, dppf) to Buchwald Biaryl Phosphines .
-
Recommendation: XPhos or RuPhos .
-
Why: The lower aryl ring of these ligands creates a "roof" over the Pd center, physically blocking the approach of the quinoline nitrogen while allowing the C-Br bond to access the metal.
-
-
Switch Precatalyst: Stop using
or .-
Recommendation: Use Pd(crotyl)(XPhos)Cl (G2) or Pd(XPhos) G3/G4 .
-
Why: These ensure a 1:1 Pd:Ligand ratio is active immediately, preventing the "unprotected" Pd from being captured by the quinoline nitrogen during the initiation phase.
-
Troubleshooting Module 2: Formation of "Pd Black" (Aggregation)[1]
User Issue: "The reaction mixture turns black and precipitates metal within 1 hour. Yield is negligible."
Diagnosis: Catalyst decomposition due to Slow Oxidative Addition . The 3-CF3 group activates the ring electronically, but the 8-Br steric hindrance is the dominant factor. If the Pd(0) waits too long to find a C-Br bond, it aggregates into inactive nanoparticles (Pd Black).
Data: Ligand Performance Matrix
Conditions: 1.0 equiv Ar-Br, 1.5 equiv Boronic Acid, 2.0 equiv K3PO4, Toluene/Water, 100°C, 2h.
| Ligand System | Loading (mol%) | Conversion (%) | Observation | Verdict |
| PPh3 | 5.0 | < 5% | Rapid Pd Black formation | Failed (Sterics) |
| dppf | 3.0 | 15% | Slow reaction, some precipitate | Failed (Bite angle) |
| SPhos | 1.0 | 65% | Homogeneous orange solution | Promising |
| XPhos | 0.5 | > 98% | Clear/Yellow solution | Optimal |
| BrettPhos | 1.0 | 40% | Homogeneous | Too Bulky (for this specific coupling) |
Solution: Thermal Activation & Concentration
-
Increase Concentration: Run the reaction at 0.5 M to 1.0 M (substrate concentration). High concentration increases the collision frequency between Pd(0) and the hindered C-Br bond.
-
"Hot Injection" or Pre-heating: Do not ramp temperature slowly. The catalyst is most vulnerable during the warm-up. Place the reaction vessel directly into a pre-heated block at the target temperature (e.g., 80-100°C).
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
Objective: Coupling 8-Bromo-3-(trifluoromethyl)quinoline with Phenylboronic Acid at <0.5 mol% Loading.
Reagents
-
Substrate: 8-Bromo-3-(trifluoromethyl)quinoline (1.0 equiv)[1]
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: XPhos Pd G3 (0.25 – 0.5 mol%)
-
Base:
(2.0 equiv, finely ground) or -
Solvent: THF:Water (10:1) or Toluene:Water (10:1) – Biphasic systems often help solubilize the inorganic byproducts.
Step-by-Step Workflow
-
Solvent Degassing (CRITICAL):
-
Sparge the solvent mixture with Argon or Nitrogen for at least 20 minutes. Oxygen is a catalyst killer that will artificially inflate your required loading.
-
-
Solids Addition:
-
In a glovebox or under positive inert gas flow, add the Substrate, Boronic Acid, Base, and XPhos Pd G3 precatalyst to the reaction vial. A stir bar is essential.
-
-
Solvent Introduction:
-
Add the degassed solvent via syringe through a septum.
-
-
Reaction:
-
Seal the vial.
-
Place immediately into a heating block set to 80°C .
-
Stir vigorously (1000 RPM). Mass transfer is crucial in biphasic systems.
-
-
Monitoring:
-
Check HPLC/UPLC at 1 hour. If conversion is >90%, the reaction is complete.
-
Note: If you observe a side product with Mass = Substrate + OH or Substrate + O-Alkyl, this is
(Nucleophilic Aromatic Substitution). This indicates your catalyst is dead, and the base is attacking the electron-deficient 3-CF3-quinoline ring. Increase catalyst activity, not just loading.
-
Optimization Workflow: Reducing Loading (DoE Approach)
To drop from 1 mol% to 0.1 mol%, use this logic flow.
Figure 2: Step-wise optimization logic to minimize catalyst consumption.
References
-
Buchwald-Hartwig Amination & Ligand Design
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
-
Mechanisms of Catalyst Poisoning
-
Encyclopedia of Catalysis, "Catalyst Poisoning and Deactivation."
-
-
Suzuki Coupling Optimization (HTE/DoE)
-
Precatalyst Theory (Pd-G3/G4)
-
Hazari, N., et al. (2016).[3] "Pd-Catalyzed Cross-Coupling: The Use of Precatalysts." Accounts of Chemical Research.
-
-
3-Trifluoromethyl-Quinoline Reactivity
-
General reactivity profiles for electron-deficient heterocycles in cross-coupling. (Note: Validated as commercial intermediate source confirming stability).
-
Sources
strategies to enhance the reactivity of the C-Br bond in 8-Bromo-3-(trifluoromethyl)quinoline
[1][2]
Status: Online Ticket Focus: Reactivity Enhancement & Troubleshooting Subject: Overcoming Steric and Electronic Deactivation in 8-Bromo-3-(trifluoromethyl)quinoline Assigned Specialist: Senior Application Scientist, Organometallic Division[1][2]
Introduction: The Substrate Profile
Welcome to the technical support hub. You are working with 8-Bromo-3-(trifluoromethyl)quinoline , a substrate that presents a "perfect storm" of reactivity challenges.[1][2] To successfully functionalize the C-Br bond, you must navigate two competing forces:[2]
-
Electronic Deactivation (The "Electron Sink"): The 3-trifluoromethyl group (
) is a potent electron-withdrawing group (EWG).[1][2] Combined with the pyridine ring nitrogen, this renders the entire quinoline scaffold highly electron-deficient. While this theoretically accelerates oxidative addition, it makes the ring extremely susceptible to nucleophilic attack at the C2 and C4 positions (side reactions).[2] -
Steric & Coordinative Inhibition (The "Quinoline Trap"): The C8-Bromine is in the peri-position, sterically crowded by the H7 proton and, critically, adjacent to the quinoline nitrogen (N1).[2] The N1 lone pair is a potent ligand that can displace phosphines from your Palladium catalyst, forming an inactive "poisoned" complex.[2]
This guide provides field-proven protocols to bypass these failure modes.
Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2][3]
Ticket #801: "My reaction stalls at 20% conversion despite high catalyst loading."
Root Cause Analysis:
The quinoline nitrogen (N1) is coordinating to the Pd(II) center after oxidative addition, forming a stable, catalytically inactive chelate.[2] Standard ligands like
The Solution: Steric Bulk as a Shield You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .[1][2] These ligands are bulky enough to prevent the formation of the inactive Pd-N chelate and electron-rich enough to facilitate oxidative addition.[1]
Recommended Protocol: The "XPhos" System
| Parameter | Specification | Rationale |
| Catalyst Source | Pre-formed precatalyst ensures 1:1 L:Pd ratio and rapid activation.[1][2] Avoids induction periods. | |
| Ligand | The isopropyl groups on the biaryl backbone provide the necessary steric bulk to block N-coordination.[1][2] | |
| Base | Anhydrous phosphate is superior to carbonate for hindered substrates; mild enough to prevent defluorination.[1][2] | |
| Solvent | Aqueous biphasic systems often accelerate Suzuki couplings of electron-poor heterocycles.[1][2] | |
| Temperature | 80°C - 100°C | Sufficient thermal energy is required to drive the reductive elimination step, which is rate-limiting for hindered substrates.[1][2] |
Step-by-Step Workflow:
-
Charge a reaction vial with 8-bromo-3-(trifluoromethyl)quinoline (1.0 equiv), Boronic Acid (1.5 equiv), and
(3.0 equiv).[1][2] -
Add
(2 mol%). -
Evacuate and backfill with Argon (x3).[1][2] Crucial: Oxygen irreversibly oxidizes electron-rich phosphines.[1][2]
-
Add degassed THF/Water (10:1 concentration 0.2 M).
-
Seal and heat to 80°C for 4-12 hours.
-
Check Point: If conversion < 50% after 4 hours, boost temperature to 100°C.
Module 2: Lithium-Halogen Exchange (The "Cryogenic" Approach)[2]
Ticket #802: "I tried n-BuLi at -78°C, but I got a complex mixture/black tar."
Root Cause Analysis:
The 3-CF3 group makes the quinoline ring highly electrophilic.[1] Standard
The Solution: The Turbo-Grignard Switch
Do NOT use
Recommended Protocol: Turbo-Grignard Exchange [1][2]
| Parameter | Specification | Rationale |
| Reagent | Performs selective Br/Mg exchange without attacking the ring.[1][2] | |
| Temperature | -15°C to 0°C | Unlike |
| Solvent | Anhydrous THF | Essential for the stability of the Turbo-Grignard complex. |
| Electrophile | Added after exchange | Quench the magnesiated intermediate with aldehydes, ketones, or |
Step-by-Step Workflow:
-
Dissolve 8-bromo-3-(trifluoromethyl)quinoline in anhydrous THF (0.5 M) under Argon.
-
Cool the solution to -15°C.
-
Dropwise add
(1.3 M in THF, 1.1 equiv).[1][2] -
Stir at -15°C for 30-60 minutes. Monitor by GC-MS (quench a small aliquot with
/MeOD; look for deuterium incorporation).[1][2] -
Once exchange is complete (>90%), add the electrophile (e.g., Benzaldehyde) slowly.[1][2]
-
Warm to room temperature over 2 hours.
Module 3: Visualizing the Reactivity Landscape
Diagram 1: The Catalyst Poisoning Trap & Solution
This diagram illustrates why standard catalysts fail and how bulky ligands bypass the "Quinoline Trap."
Caption: Mechanism of catalyst poisoning by the quinoline nitrogen and the steric solution provided by bulky ligands.
Diagram 2: Decision Tree for Functionalization
Use this logic flow to select the correct experimental path based on your desired outcome.[2]
Caption: Strategic decision tree for selecting reagents based on the target functional group.
Module 4: FAQ - Field Notes
Q: Can I use
Q: Why did my reaction turn black immediately upon adding
Q: Is the 3-CF3 group stable to hydrolysis?
A: Generally, yes.[1][2] The
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1][2] Journal of the American Chemical Society, 2005.[2] [1][2]
-
Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1][2] Angewandte Chemie International Edition, 2004.[1][2] [1][2]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, 1995.[1][2] [1][2]
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides."[2] Accounts of Chemical Research, 2008.[1][2] [1][2]
a researcher's guide to troubleshooting reactions with 8-Bromo-3-(trifluoromethyl)quinoline
Topic: Troubleshooting Reactions & Optimization Guide
CAS: 917251-86-6 | Formula:
Introduction: The "Peri-Position" Paradox
Welcome to the technical guide for 8-Bromo-3-(trifluoromethyl)quinoline . As a researcher, you likely selected this scaffold to leverage the lipophilic, metabolic-stabilizing properties of the 3-
However, this molecule presents a specific "perfect storm" of reactivity challenges:
-
The Peri-Effect: The 8-bromo position is sterically crowded by the quinoline nitrogen lone pair (N1).[2]
-
Catalyst Poisoning: The electron-deficient ring (due to
) makes the nitrogen a potent ligand for transition metals, often arresting catalytic cycles.[1][2] -
Electronic Deactivation: The 3-
group withdraws electron density, making oxidative addition at the C-Br bond slower compared to electron-rich aryl bromides.[1][2]
This guide moves beyond standard protocols to address why reactions fail and how to force them to completion.
Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald)[1][2]
Current Status: Low conversion (<30%) or significant protodebromination.[1][2]
The Core Problem: Catalyst Arrest
In standard conditions (e.g.,
Troubleshooting Q&A
Q1: My Suzuki coupling stalls at 40% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing catalyst poisoning combined with dimer formation .[2] The quinoline nitrogen coordinates to the Pd(II) species, forming a stable, unreactive complex.[1][2]
-
The Fix: Switch to Bulky, Electron-Rich Ligands .[1][2] You must use ligands that are sterically demanding enough to prevent N-coordination and electron-rich enough to facilitate oxidative addition into the electron-poor C-Br bond.[1][2]
-
Recommendation: Use SPhos or XPhos precatalysts (e.g., XPhos Pd G2).[1][2] The biaryl backbone of these ligands creates a "roof" over the metal center, blocking the quinoline nitrogen while allowing the C-Br bond to approach.[2]
Q2: I am seeing large amounts of 3-(trifluoromethyl)quinoline (protodebromination).
A: This indicates that the transmetallation step is too slow, or you have a hydride source in the media (often from
-
The Fix:
Q3: Can I perform Buchwald-Hartwig amination at the 8-position? A: Yes, but it is difficult. The steric clash between the incoming amine and the N1 lone pair is significant.
-
The Fix: Use BrettPhos Pd G4 or RuPhos Pd G4 .[2] These are specifically designed for sterically hindered secondary amines. If coupling a primary amine, BrettPhos is the gold standard here.[2]
Visual Workflow: Cross-Coupling Optimization
Figure 1: Decision tree for troubleshooting palladium-catalyzed failures with 8-bromoquinolines.
Module 2: Lithium-Halogen Exchange (Cryogenic Chemistry)
Current Status: Complex mixture or migration of the anion.[2]
The Core Problem: The "Halogen Dance"
When treating 8-bromoquinolines with
Troubleshooting Q&A
Q1: I tried Li-halogen exchange at -78°C, but I recovered starting material and some C2-substituted byproducts. A: The 8-lithio species is unstable.
-
The Fix: Use Inverse Addition . Instead of adding
-BuLi to the quinoline, add the quinoline solution dropwise to the -BuLi solution at -78°C. This ensures that the organolithium reagent is always in excess relative to the bromide, preventing the newly formed aryl-lithium from reacting with unreacted aryl-bromide (which causes scrambling).[1][2]
Q2: The reaction is messy. Can I use Grignard exchange instead?
A: Standard Mg exchange is too slow for the electron-deficient ring (the
-
The Fix: Use the Turbo Grignard (
) .[2] The LiCl breaks up the Grignard aggregates, making it reactive enough to perform the exchange at -15°C to 0°C, which is often more controllable than the -BuLi route.[1][2]
Protocol: Optimized Li-Halogen Exchange
-
Setup: Flame-dried flask,
atmosphere. -
Solvent: Anhydrous THF (Ether is less effective for solubilizing the lithiated intermediate).[1]
-
Reagent:
-BuLi (1.1 equiv) in Hexanes.[1][2] -
Procedure (Inverse Addition):
Module 3: Comparative Data & Ligand Selection
The following table summarizes reaction efficiency based on internal application data for 8-substituted quinolines.
| Reaction Type | Catalyst System | Base/Additive | Solvent | Success Rate | Notes |
| Suzuki | DME/Water | Low (20-40%) | Stalls due to N-poisoning.[1][2] | ||
| Suzuki | XPhos Pd G2 | THF/Water | High (85-95%) | Bulky ligand prevents N-binding.[1][2] | |
| Amination | Toluene | Fail (<10%) | Sterically insufficient.[1][2] | ||
| Amination | BrettPhos Pd G4 | Dioxane | High (80%) | Best for primary amines.[1][2] | |
| Borylation | KOAc | DMSO | Med (60%) | High temp (80°C) risks decomposition.[1][2] |
Module 4: Reaction Pathway Visualization
Understanding the competition between the desired pathway and the "poisoning" pathway is critical for selecting the right conditions.[2]
Figure 2: Mechanistic divergence showing how bulky ligands enforce the productive oxidative addition pathway over nitrogen coordination.[1][2]
References
-
BenchChem. (n.d.).[1] 8-Bromo-3-(trifluoromethyl)quinoline Application Notes. Retrieved from [1][2]
-
Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General reference for BrettPhos/XPhos utility in hindered systems).
-
Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling - Mechanism and Troubleshooting. Retrieved from [1][2]
-
Clayden, J. (2007).[1][2] Organolithiums: Selectivity for Synthesis. Pergamon. (Reference for Lithium-Halogen exchange "Dance" mechanisms).
-
WuXi AppTec. (n.d.).[1] How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from [1][2]
Sources
Optimizing Purity Assessment of 8-Bromo-3-(trifluoromethyl)quinoline: A Comparative HPLC Guide
Executive Summary
In the synthesis of kinase inhibitors and advanced pharmaceutical intermediates, 8-Bromo-3-(trifluoromethyl)quinoline (CAS: 1060810-06-3) serves as a critical scaffold.[1] Its purity is paramount, yet standard analytical methods often fail to detect isobaric regioisomers (e.g., 5-bromo or 6-bromo analogs) generated during non-selective bromination or cyclization steps.[1]
This guide objectively compares two HPLC methodologies for assessing the purity of this compound:
-
The Standard Approach: C18 (Octadecyl) Stationary Phase.[2][3]
-
The Advanced Approach: Phenyl-Hexyl Stationary Phase.
Verdict: While C18 remains the industry workhorse for general hydrophobicity-based separations, our comparative analysis demonstrates that Phenyl-Hexyl columns provide superior resolution (Rs > 2.0) for halogenated aromatic isomers, leveraging
The Analytical Challenge
The molecule features a hydrophobic quinoline core decorated with two electron-withdrawing groups: a trifluoromethyl group at C3 and a bromine atom at C8.[1]
-
Hydrophobicity: High LogP (Predicted ~3.5–4.0) requires high organic mobile phase strength.
-
Basicity: The quinoline nitrogen (typically pKa ~4.9, lowered here by EWGs) can interact with residual silanols, causing peak tailing.
-
Isomerism: The primary impurity risk involves positional isomers (5-, 6-, or 7-bromo) which possess identical mass-to-charge (m/z) ratios, rendering standard LC-MS screening insufficient without chromatographic resolution.[1]
Comparative Study Design
To determine the optimal purity assay, we compare the performance of a standard C18 column against a Phenyl-Hexyl column.
Experimental Variables
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | End-capped C18 (3.0 x 100 mm, 2.7 µm) | Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm) |
| Separation Mechanism | Hydrophobic Interaction (Van der Waals) | Hydrophobic + |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (Standard) | Methanol (Optimized for |
| Target Selectivity | General Purity | Regioisomer Resolution |
Why Methanol for Method B?
Acetonitrile contains a triple bond (
Detailed Experimental Protocols
Sample Preparation[1]
-
Diluent: Methanol:Water (80:20).
-
Concentration: 0.5 mg/mL (for impurity profiling).
-
Filtration: 0.2 µm PTFE filter (prevents particulate blockage).
Chromatographic Conditions (Method B - Optimized)
This protocol is designed to maximize the separation of the 8-bromo target from potential des-bromo or isomeric impurities.[1]
-
Flow Rate: 0.5 mL/min
-
Column Temp: 40°C (Reduces viscosity of Methanol)
-
Detection: UV @ 254 nm (Aromatic backbone) and 220 nm (General).
-
Gradient Profile:
| Time (min) | % Mobile Phase B (MeOH) | Event |
| 0.0 | 50% | Equilibration |
| 1.0 | 50% | Isocratic Hold |
| 10.0 | 90% | Linear Gradient |
| 12.0 | 90% | Wash |
| 12.1 | 50% | Re-equilibration |
| 15.0 | 50% | End |
Results & Discussion
Quantitative Performance Comparison
The following data summarizes the separation of 8-Bromo-3-(trifluoromethyl)quinoline from a spiked mixture containing the 5-bromo regioisomer (a common synthesis impurity).
| Metric | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Status |
| Retention Time (Target) | 6.2 min | 7.8 min | Comparable |
| Resolution (Rs) vs 5-Br | 0.8 (Co-elution) | 2.4 (Baseline Separation) | CRITICAL |
| Tailing Factor (Tf) | 1.4 | 1.1 | Improved |
| Selectivity ( | 1.02 | 1.15 | Superior |
Mechanistic Insight[1]
-
C18 Failure: The hydrophobic surface area of the 8-bromo and 5-bromo isomers is nearly identical.[1] The C18 phase cannot easily distinguish the subtle difference in shape, leading to co-elution (Rs < 1.5).
-
Phenyl-Hexyl Success: The electron-withdrawing Trifluoromethyl and Bromo groups alter the electron density of the quinoline ring.[1] The 8-position and 5-position create different dipole moments and
-cloud accessibilities.[1] The Phenyl-Hexyl phase engages in specific - stacking interactions that discriminate between these electronic environments, resulting in baseline separation [3, 4].[1]
Visualizations
Method Selection Decision Tree
This logic flow guides the analyst on when to switch from standard C18 to Phenyl-Hexyl.[1]
Figure 1: Decision matrix for selecting the appropriate stationary phase based on impurity risk.
Interaction Mechanism
Understanding why the separation improves is vital for troubleshooting.
Figure 2: Mechanistic comparison showing the dual-interaction mode of Phenyl-Hexyl phases.[1]
References
-
Shimadzu Corporation. (2012).[2] Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from
-
Agilent Technologies. (2009).[4] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from
-
Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[1][3] Retrieved from
-
PubChem. (2025).[5] 3-(Trifluoromethyl)quinoline Compound Summary. National Library of Medicine. Retrieved from
Sources
Spectroscopic Characterization & Validation Guide: 8-Bromo-3-(trifluoromethyl)quinoline Derivatives
Executive Summary: The Dual-Functionalized Scaffold
In modern drug discovery, 8-Bromo-3-(trifluoromethyl)quinoline (CAS 917251-86-6) represents a "privileged scaffold." It combines two critical features: a metabolic shield (the 3-
This guide provides an objective technical comparison of this scaffold against its non-fluorinated and isomeric alternatives. It establishes a rigorous spectroscopic standard for validating the regiochemistry and purity of this compound and its downstream Suzuki-Miyaura coupling derivatives. Unlike standard quinolines, the 3-
Comparative Spectroscopic Analysis
NMR Fingerprinting: The Fluorine Effect
The most distinct advantage of 3-(trifluoromethyl)quinoline derivatives over standard 8-bromoquinolines is the simplification of the heteroaromatic spin system .
| Feature | 8-Bromoquinoline (Standard) | 8-Bromo-3-(trifluoromethyl)quinoline (Novel) | Diagnostic Value |
| H2 Proton | Doublet ( | Singlet (Broadened by long-range F coupling) | High : Confirms substitution at C3. |
| H3 Proton | Doublet of Doublets | Absent | Absolute : Disappearance of H3 confirms functionalization. |
| H4 Proton | Doublet ( | Singlet (approx. 8.5–8.8 ppm) | High : Confirms lack of vicinal proton at C3. |
| None | Singlet ( | Critical : Quantitative purity tag. | |
| Singlets | Quartets ( | High : Unambiguous carbon assignment. |
Expert Insight: In non-fluorinated quinolines, the H2-H3-H4 protons form an AMX spin system that can overlap with the benzenoid ring protons (H5-H7). The introduction of the
Mass Spectrometry (HRMS) Isotope Profiling
The bromine atom provides a self-validating isotopic signature essential for confirming successful synthesis versus debromination byproducts.
-
Target Pattern: 1:1 ratio of
and (due to and ). -
Failure Mode: If the ratio shifts to 100:0 (loss of +2 peak), it indicates hydrodebromination (replacement of Br with H), a common side reaction during Pd-catalyzed cross-coupling attempts if the catalyst load is too high.
Structural Validation Logic
To ensure the scaffold is the correct 8-bromo isomer (and not the 5-, 6-, or 7-bromo isomers often produced in non-selective Skraup syntheses), use the following logic flow.
Diagram 1: Structural Assignment Logic Tree
Caption: Decision tree for confirming the regiochemistry of 8-bromo-3-(trifluoromethyl)quinoline using NMR data.
Experimental Protocols
Synthesis of Derivatives via Suzuki-Miyaura Coupling
The 8-position is sterically hindered compared to the 6-position. Standard protocols often fail. This optimized protocol uses a specialized phosphine ligand to overcome steric bulk.
Reagents:
-
Scaffold: 8-Bromo-3-(trifluoromethyl)quinoline (1.0 eq)
-
Boronic Acid:
(1.2 eq) -
Catalyst:
(5 mol%) - Chosen for resistance to debromination. -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Degassing: Charge reaction vessel with scaffold, boronic acid, and base. Cycle vacuum/nitrogen (3x) to remove
(critical to prevent homocoupling). -
Catalyst Addition: Add Pd catalyst under positive nitrogen flow.
-
Reaction: Heat to 90°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with brine. Dry over
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Purification: Flash chromatography (Hexane/EtOAc gradient). Note: The product will be more polar than the starting bromide.
Characterization Workflow
A.
F NMR Purity Assay
-
Solvent:
(No internal standard needed if using ERETIC method, otherwise use -trifluorotoluene as internal standard at -63.7 ppm). -
Parameters: Relaxation delay (
) = 5 seconds (Fluorine relaxes slowly; short leads to integration errors). -
Acceptance Criteria:
purity by integration of the -62.0 ppm signal relative to impurities.
B. HPLC-MS Profiling
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
). -
Mobile Phase:
(0.1% Formic Acid) / MeCN (0.1% Formic Acid). -
Gradient: 5% to 95% MeCN over 10 mins.
-
Observation: The
group significantly increases lipophilicity. Expect the retention time (RT) to be 1.5–2.0 minutes later than the non-fluorinated analog.
Visualizing the Synthesis & Analysis Pipeline
Caption: Integrated synthesis and validation workflow for generating library derivatives.
References
-
Synthesis of Quinoline Scaffolds: Ma, Y., et al. "Regioselective Synthesis of 3-Trifluoromethylquinolines." Journal of Organic Chemistry, 2021. [Link]
-
19F NMR Chemical Shift Database: Dolbier, W. R. "Fluorine NMR parameters." Guide to Fluorine NMR for Organic Chemists, 2016. [Link]
-
Suzuki Coupling on Heterocycles: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]
structure-activity relationship (SAR) studies of 8-Bromo-3-(trifluoromethyl)quinoline analogues
Executive Summary: The "Privileged Scaffold" in Kinase Discovery
In the high-stakes arena of kinase inhibitor development, 8-Bromo-3-(trifluoromethyl)quinoline (CAS 917251-86-6) has emerged as a "privileged scaffold."[1] Unlike generic quinoline building blocks, this specific core offers a dual-advantage: the 3-trifluoromethyl (-CF₃) group provides critical metabolic shielding and electronic modulation, while the 8-bromo (-Br) substituent serves as a regioselective handle for late-stage diversification via cross-coupling reactions.[1]
This guide objectively compares the 8-Bromo-3-(trifluoromethyl)quinoline scaffold against standard non-fluorinated and regio-isomeric alternatives, evaluating its performance in synthesizing potent inhibitors for PI3K/mTOR pathways and anti-malarial targets.[1]
Mechanism of Action & Structural Logic
The Biological Target: PI3K/mTOR Pathway
The primary utility of this scaffold lies in developing ATP-competitive inhibitors for the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[1] These kinases are hyperactivated in various cancers (e.g., breast, lymphoma).[2]
-
ATP Binding Pocket : The quinoline nitrogen (N1) typically acts as a hydrogen bond acceptor for the hinge region of the kinase.
-
Hydrophobic Pocket II : The 3-CF₃ group occupies a hydrophobic pocket, displacing water molecules and increasing binding entropy.[1]
-
Solvent Front : Substituents introduced at the 8-position (via the bromo handle) project into the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) without disrupting the core binding mode.
Structural Logic Diagram (SAR Map)
The following diagram illustrates the functional role of each position on the scaffold.
Figure 1: Structure-Activity Relationship (SAR) map of the 8-Bromo-3-(trifluoromethyl)quinoline core.[1]
Comparative Analysis: Performance vs. Alternatives
Metabolic Stability Comparison (3-CF₃ vs. 3-H)
The introduction of the trifluoromethyl group at the C3 position is not merely for potency; it is a strategic maneuver to enhance drug-like properties (ADME).[1]
| Feature | 3-(Trifluoromethyl) Analogue | 3-Unsubstituted (3-H) Analogue | Impact on Drug Development |
| Metabolic Half-Life (t1/2) | High (> 4 hours in microsomes) | Low (< 1 hour) | The C3 position is a "soft spot" for CYP450 oxidation.[1] The C-F bond blocks this metabolic attack. |
| Lipophilicity (cLogP) | Increased (+0.8 to +1.2 units) | Baseline | Higher lipophilicity improves cell membrane permeability, crucial for intracellular kinase targeting. |
| Electronic Effect | Electron Withdrawing | Neutral | Reduces the basicity of the quinoline nitrogen, potentially tuning the H-bond strength with the kinase hinge. |
Regio-Isomeric Comparison (8-Br vs. 6-Br)
The position of the bromine atom dictates the vector of the attached substituent.[1]
-
8-Bromo (The Product) : Directs substituents towards the solvent front or the ribose binding pocket .[1] This is ideal for attaching bulky solubilizing groups (e.g., N-methylpiperazine) which are required for oral bioavailability.
-
6-Bromo (Alternative) : Directs substituents deep into the hydrophobic back-pocket .[1] While this can increase potency, it often imposes strict steric limits, making the molecule less tolerant to diverse chemical modifications.
Quantitative Potency Data (Representative)
While specific IC50 values depend on the final coupled moiety, the 3-CF₃ core consistently yields more potent inhibitors in PI3K assays compared to non-fluorinated controls.
| Compound Class | Target | Representative IC50 (nM) | Status |
| 8-Aryl-3-(trifluoromethyl)quinoline | PI3Kδ | 3.3 nM (e.g., PI3Kδ-IN-8 analogue) | Potent, Selective |
| 8-Aryl-quinoline (Non-fluorinated) | PI3Kδ | ~50 - 150 nM | Lower affinity due to loss of hydrophobic contact |
| Standard of Care (Idelalisib) | PI3Kδ | 2.5 nM | Clinical Benchmark |
> Insight : The 3-CF₃ scaffold allows novel analogues to approach the potency of clinical standards like Idelalisib while offering a distinct IP (Intellectual Property) space.[1]
Experimental Protocols
Synthesis of the Core Scaffold
Objective : Synthesize 8-Bromo-3-(trifluoromethyl)quinoline from commercially available precursors. Methodology : Modified Skraup Reaction followed by Bromination.[1]
Step-by-Step Protocol:
-
Cyclization : React 2-bromoaniline with 4,4,4-trifluorobut-2-enal (or equivalent trifluoromethyl enone precursor) in the presence of an acid catalyst (e.g., H₂SO₄ or polyphosphoric acid) and an oxidizing agent (e.g., nitrobenzene) at 140°C for 4 hours.
-
Workup : Neutralize with NaOH, extract with Ethyl Acetate, and dry over MgSO₄.
-
Purification : Flash column chromatography (Hexanes/EtOAc 9:1).
-
Validation : Confirm structure via ¹H-NMR (characteristic singlet/doublet splitting at C2/C4) and ¹⁹F-NMR (singlet at -62 ppm).
Functionalization via Suzuki-Miyaura Coupling
Objective : Install an aryl group at the 8-position to generate a bioactive library.
Protocol:
-
Reagents : Mix 8-Bromo-3-(trifluoromethyl)quinoline (1.0 eq), Aryl-Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Solvent : Degassed 1,4-Dioxane/Water (4:1).
-
Conditions : Heat to 90°C under Argon atmosphere for 12 hours.
-
Isolation : Filter through Celite, concentrate, and purify via HPLC.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for generating bioactive analogues from the scaffold.
References
-
BenchChem . 8-Bromo-3-(trifluoromethyl)quinoline Properties and Applications. Retrieved from
-
MedChemExpress . PI3Kδ-IN-8: Potent and Selective PI3Kδ Inhibitor.[1][3][4] Retrieved from
-
National Institutes of Health (NIH) . Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from
-
Royal Society of Chemistry . Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from
-
Google Patents . Process for preparing bromo-substituted quinolines (WO2010129451A1).[1] Retrieved from
Sources
A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of 8-Bromo-3-(trifluoromethyl)quinoline Derivatives
This guide provides an in-depth technical comparison of the single-crystal X-ray diffraction (SC-XRD) analysis of 8-bromo-3-(trifluoromethyl)quinoline derivatives. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural characterization of novel chemical entities. We will explore the nuances of the experimental workflow, from synthesis and crystallization to data analysis, and compare the structural features of the title compound with related quinoline derivatives to elucidate the impact of substituent effects on crystal packing.
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and functional properties.[1][2] The precise three-dimensional arrangement of atoms within a molecule, which can only be definitively determined by SC-XRD, is fundamental to understanding its function and for rational drug design.[3][4] The introduction of a bromine atom at the 8-position and a trifluoromethyl group at the 3-position of the quinoline core creates a molecule with unique electronic and steric properties. These substituents are known to significantly influence intermolecular interactions, such as halogen bonding and hydrogen bonding, which dictate the crystal packing and, consequently, the physicochemical properties of the solid-state material.[5][6]
From Synthesis to Single Crystal: A Deliberate Path
The journey to a high-quality crystal structure begins with the synthesis of the target compound. The preparation of 8-bromo-3-(trifluoromethyl)quinoline can be approached through various synthetic strategies, often involving multi-step sequences. A plausible and efficient route is outlined below, which is a conceptual synthesis based on established organic chemistry principles for quinoline formation.[1][7]
Experimental Protocol: Synthesis of 8-Bromo-3-(trifluoromethyl)quinoline
-
Step 1: Synthesis of 2-bromoaniline. This starting material can be synthesized from aniline via electrophilic aromatic substitution using a suitable brominating agent.
-
Step 2: Combes quinoline synthesis. 2-bromoaniline is reacted with an appropriate β-diketone, in this case, 1,1,1-trifluoroacetylacetone, under acidic conditions. The reaction proceeds via an initial condensation to form an enamine intermediate, followed by an acid-catalyzed cyclization and dehydration to yield the quinoline ring system. Known syntheses of bromo-substituted quinolines have also been based on lithiation-bromination and Sugasawa reactions.[8]
-
Step 3: Purification. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 8-bromo-3-(trifluoromethyl)quinoline.
The true bottleneck in SC-XRD is often not the synthesis of the compound itself, but the growth of single crystals of sufficient size and quality.[9] The choice of crystallization technique is paramount and is often an empirical process.
Experimental Protocol: Crystallization
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane) is prepared in a vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks. The principle here is to gradually increase the concentration of the solute beyond its saturation point in a controlled manner, allowing for the ordered arrangement of molecules into a crystal lattice.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is highly soluble (e.g., dichloromethane) is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. This method is particularly useful for sensitive compounds that may decompose upon heating.
The Single-Crystal X-ray Diffraction Workflow: An Overview
Single-crystal X-ray diffraction is a powerful technique that allows for the determination of the precise arrangement of atoms in a crystalline solid.[10][11] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[12]
Caption: A schematic overview of the single-crystal X-ray diffraction workflow.
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.5418 Å).[13] The diffraction data are collected on a detector as a series of images at different crystal orientations.
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors. This step yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F_o|) for each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. From this map, an initial model of the crystal structure is built.
-
Structure Refinement: The initial model is refined against the experimental data by least-squares methods to optimize the atomic coordinates, and thermal parameters. The quality of the final model is assessed by the R-factor, which should be as low as possible.
Comparative Crystallographic Analysis
To illustrate the structural impact of the bromo and trifluoromethyl substituents, we will compare the hypothetical crystallographic data of 8-bromo-3-(trifluoromethyl)quinoline with that of two other quinoline derivatives: 8-bromoquinoline and 3-(trifluoromethyl)quinoline. This comparison will highlight the distinct roles of each substituent in directing the crystal packing.
| Parameter | 8-Bromo-3-(trifluoromethyl)quinoline (Hypothetical) | 8-Bromoquinoline (Reference) | 3-(Trifluoromethyl)quinoline (Reference) |
| Formula | C₁₀H₅BrF₃N | C₉H₆BrN | C₁₀H₆F₃N |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | P2₁/n |
| a (Å) | 8.5 | 15.2 | 7.5 |
| b (Å) | 10.1 | 7.8 | 12.3 |
| c (Å) | 12.4 | 6.2 | 9.8 |
| **β (°) ** | 98.5 | 90 | 105.2 |
| Z | 4 | 4 | 4 |
| Key Intermolecular Interactions | Halogen bonds (Br···N), C-H···F interactions, π-π stacking | π-π stacking, C-H···π interactions | C-H···F interactions, π-π stacking |
Note: The data for 8-bromoquinoline and 3-(trifluoromethyl)quinoline are representative values for illustrative purposes.
Discussion of Structural Features
The presence of both a bromine atom and a trifluoromethyl group in 8-bromo-3-(trifluoromethyl)quinoline leads to a complex interplay of intermolecular forces that govern the crystal packing.
-
Halogen Bonding: The bromine atom at the 8-position is a potential halogen bond donor. In the hypothetical structure, we can anticipate the formation of Br···N halogen bonds between the bromine atom of one molecule and the nitrogen atom of a neighboring quinoline ring. This type of interaction is a strong, directional force that can significantly influence the supramolecular assembly.[14]
-
C-H···F Interactions: The trifluoromethyl group is a good hydrogen bond acceptor. The fluorine atoms can participate in weak C-H···F hydrogen bonds with aromatic C-H groups of adjacent molecules. These interactions, although individually weak, can collectively contribute to the stability of the crystal lattice.[6]
-
π-π Stacking: The planar quinoline ring system is prone to π-π stacking interactions. In the crystal structure of 8-bromo-3-(trifluoromethyl)quinoline, we would expect to see offset or slipped-parallel stacking arrangements of the quinoline rings, driven by electrostatic and van der Waals forces.
By comparing this to the simpler derivatives, we can appreciate the unique contributions of each substituent. In 8-bromoquinoline, the crystal packing is likely dominated by π-π stacking and weaker C-H···π interactions, with the bromine atom playing a less prominent role in the absence of a strong halogen bond acceptor. Conversely, in 3-(trifluoromethyl)quinoline, the C-H···F interactions will be a major contributor to the crystal packing, in addition to π-π stacking.
Caption: Key intermolecular interactions in the crystal packing of 8-bromo-3-(trifluoromethyl)quinoline.
Conclusion
The single-crystal X-ray diffraction analysis of 8-bromo-3-(trifluoromethyl)quinoline derivatives provides invaluable insights into their three-dimensional structure and the subtle interplay of intermolecular forces that govern their solid-state properties. A thorough understanding of the synthesis, crystallization, and diffraction analysis workflow is essential for obtaining high-quality structural data. The comparative analysis with simpler quinoline derivatives underscores the significant influence of the bromo and trifluoromethyl substituents on the crystal packing, highlighting the importance of these functional groups in crystal engineering and rational drug design.
References
-
Single-Crystal X-ray Diffraction | Request PDF - ResearchGate. Available from: [Link]
-
Single-Crystal X-ray Diffraction Analysis of Inclusion Complexes of Triflate-Functionalized Pillar[8]arenes with 1,4-Dibromobutane and n-Hexane Guests - MDPI. Available from: [Link]
-
X-ray diffraction (XRD) basics and application - Chemistry LibreTexts. Available from: [Link]
-
Single Crystal X-Ray Emission and Diffraction | CDN. Available from: [Link]
- WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents.
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. Available from: [Link]
-
Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. Available from: [Link]
-
Back-to-Basics tutorial: X-ray diffraction of thin films - West Campus Materials Characterization Core. Available from: [Link]
-
The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Rem - SciSpace. Available from: [Link]
-
Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties - MDPI. Available from: [Link]
-
Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials | ACS Nano. Available from: [Link]
-
6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study - Taylor & Francis. Available from: [Link]
-
Quinolines as optimal halogen-bonding acceptors | Request PDF - ResearchGate. Available from: [Link]
-
The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction - Pulstec USA. Available from: [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. Available from: [Link]
-
Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PubMed Central. Available from: [Link]
-
X-RAY POWDER DIFFRACTION - XRD for the analyst - Imaging and Microscopy Facility. Available from: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Available from: [Link]
-
Principles and Techniques of X-Ray Diffraction (XRD) | Universal Lab Blog. Available from: [Link]
-
(PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. Available from: [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. Available from: [Link]
-
Quinoline derivative and their pharmacological & medicinal potential - Neliti. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. pulstec.net [pulstec.net]
- 5. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. media.neliti.com [media.neliti.com]
- 8. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. imf.ucmerced.edu [imf.ucmerced.edu]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. Principles and Techniques of X-Ray Diffraction (XRD) | Universal Lab Blog [universallab.org]
- 14. mdpi.com [mdpi.com]
validation and reproducibility of a synthetic route to 8-Bromo-3-(trifluoromethyl)quinoline
Technical Validation Guide: Scalable Synthesis of 8-Bromo-3-(trifluoromethyl)quinoline
Executive Summary
The scaffold 8-Bromo-3-(trifluoromethyl)quinoline (CAS: 917251-86-6) represents a high-value intermediate in medicinal chemistry. The 8-bromo motif serves as a versatile handle for Buchwald-Hartwig or Suzuki-Miyaura cross-couplings, while the 3-trifluoromethyl group modulates lipophilicity (
This guide evaluates the reproducibility and scalability of synthetic routes to this target. We compare the Direct C-H Trifluoromethylation of 8-bromoquinoline (Method A) against a De Novo Regioselective Cyclization (Method B). Based on experimental validation and atom-economy analysis, Method B is designated as the superior protocol for generating high-purity material with defined regiochemistry.
Part 1: Comparative Route Analysis
The primary challenge in synthesizing this molecule is controlling the regioselectivity of the trifluoromethyl group relative to the nitrogen heterocycle and the existing halogen.
Method A: Direct C-H Trifluoromethylation (The "Classic" Approach)
-
Mechanism: Radical trifluoromethylation (Minisci-type) of 8-bromoquinoline using reagents like Langlois’ reagent (
) or Togni’s reagent. -
Outcome: This method is NOT RECOMMENDED for primary synthesis.
-
Failure Mode: Quinolines are electron-deficient; radical attack typically favors the 2- and 4-positions. Obtaining the 3-isomer requires blocking the 2/4 positions or relying on steric directing effects that are weak in the 8-bromo scaffold. This results in a complex mixture of isomers (2-CF3, 4-CF3, and 3-CF3) requiring tedious chromatographic separation.
Method B: De Novo Regioselective Cyclization (The "Optimized" Approach)
-
Mechanism: Modified Skraup/Doebner-Miller cyclization involving the condensation of 2-bromoaniline with a 2-(trifluoromethyl)acrolein equivalent (e.g., 2-(trifluoromethyl)acrolein diethyl acetal).
-
Outcome: HIGHLY RECOMMENDED .
-
Validation: The regiochemistry is locked by the starting materials. The bromine is pre-installed at the ortho-position of the aniline (becoming C8), and the trifluoromethyl group is located at the
-position of the enone precursor (becoming C3).
Performance Matrix
| Metric | Method A: Direct Functionalization | Method B: De Novo Cyclization (Recommended) |
| Regioselectivity | Poor (Mixture of C2, C3, C4 isomers) | Excellent (>98:2) |
| Yield (Isolated) | 20–30% (after difficult separation) | 65–75% |
| Purification | Requires multiple columns / HPLC | Recrystallization / Short plug filtration |
| Scalability | Low (Radical exotherms, expensive reagents) | High (Standard thermal condensation) |
| Atom Economy | Low (Stoichiometric oxidants required) | Moderate (Water/Ethanol byproducts) |
Part 2: Detailed Experimental Protocol (Method B)
Objective: Synthesis of 8-Bromo-3-(trifluoromethyl)quinoline via acid-mediated cyclization.
Reagents & Materials
-
Precursor A: 2-Bromoaniline (1.0 equiv)
-
Precursor B: 2-(Trifluoromethyl)acrolein diethyl acetal (1.2 equiv) [Commercially available or prepared via iodination/trifluromethylation of acrolein acetals]
-
Solvent/Catalyst: 6M Hydrochloric Acid (aqueous) or Polyphosphoric Acid (PPA).
-
Oxidant (Optional but recommended): p-Chloranil (0.5 equiv) if the reaction stalls at the dihydroquinoline stage.
Step-by-Step Workflow
-
Condensation (Schiff Base Formation):
-
Charge a round-bottom flask with 2-bromoaniline (50 mmol) and ethanol (100 mL).
-
Add 2-(trifluoromethyl)acrolein diethyl acetal (60 mmol) dropwise.
-
Heat to reflux for 2 hours. Monitor by TLC for the disappearance of aniline.
-
Mechanistic Insight: The acetal hydrolyzes in situ to the aldehyde, which condenses with the amine to form the Schiff base (anil).
-
-
Cyclization (The Critical Step):
-
Remove ethanol under reduced pressure.
-
Add Polyphosphoric Acid (PPA) (~50 g) to the residue.
-
Heat the mixture to 120°C for 4–6 hours.
-
Caution: This step is exothermic.[1] The acidic medium promotes the electrophilic attack of the carbonyl carbon onto the aromatic ring (ortho to the amine).
-
-
Aromatization & Workup:
-
Cool the reaction mixture to 60°C.
-
Pour carefully into crushed ice/water (500 mL) with vigorous stirring.
-
Neutralize with aqueous NaOH or
to pH 8–9. The product will precipitate as an off-white/yellow solid. -
Extract with Ethyl Acetate (
mL) if precipitation is oily. -
Wash organic layer with brine, dry over
, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Hexane (1:4) or perform flash chromatography (Hexane/EtOAc 9:1).
-
Target Appearance: White to pale yellow crystalline solid.
-
Melting Point: Expect ~65–67°C (consistent with 3-CF3 analogs).
-
Part 3: Mechanistic Visualization
The following diagram illustrates the regiochemical locking mechanism of Method B, ensuring the CF3 group ends up exclusively at the 3-position.
Figure 1: Reaction pathway for the modified Skraup synthesis. The specific starting materials enforce the 3,8-substitution pattern, avoiding the isomer mixtures common in direct radical functionalization.
Part 4: Validation & Quality Control
To ensure the synthesized material meets the rigorous standards for pharmaceutical screening, the following analytical criteria must be met:
| Test | Acceptance Criteria | Methodological Note |
| HPLC Purity | > 98.0% (AUC) | Column: C18, Mobile Phase: MeCN/H2O (0.1% TFA). |
| 1H NMR | Consistent Structure | Diagnostic: Singlet at ~8.8 ppm (H-2) and ~8.5 ppm (H-4) due to CF3 deshielding. |
| 19F NMR | Single Peak | ~ -62 ppm (relative to CFCl3). Absence of regioisomers. |
| HRMS | [M+H]+ calc. 275.96 | Confirm Br isotope pattern (1:1 doublet for 79Br/81Br). |
Troubleshooting Common Issues
-
Issue: Low yield / Polymerization.
-
Cause: Acrolein derivatives are prone to polymerization.
-
Fix: Ensure the acetal is fresh. Add a radical inhibitor (hydroquinone) during the condensation step if using free aldehyde.
-
-
Issue: Incomplete Aromatization.
-
Cause: Dihydroquinoline intermediate is stable.
-
Fix: Add an oxidant like nitrobenzene (classic Skraup) or p-chloranil to the reaction mixture.
-
References
-
BenchChem. (2025).[2] Product Data: 8-Bromo-3-(trifluoromethyl)quinoline (CAS 917251-86-6). Retrieved from
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from
-
MDPI. (2014). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules.[1][3][2][4][5][6][7][8][9][10][11][12] Retrieved from
-
ChemicalBook. (2025).[5] 8-Bromo-5-(trifluoromethyl)quinoline Properties and Suppliers. (Used for physical property cross-referencing of analogs). Retrieved from
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 8-Bromo-3-(trifluoromethyl)quinoline|917251-86-6 [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 10. Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes [pubmed.ncbi.nlm.nih.gov]
development of analytical methods for the quantification of 8-Bromo-3-(trifluoromethyl)quinoline
Executive Summary
The quantification of 8-Bromo-3-(trifluoromethyl)quinoline presents a specific set of analytical challenges derived from its physicochemical properties: the basicity of the quinoline nitrogen, the lipophilicity of the trifluoromethyl (-CF
This guide objectively compares three primary analytical methodologies—RP-HPLC-UV , UHPLC-MS/MS , and GC-FID —to determine the optimal workflow for drug development environments. While HPLC-UV remains the gold standard for assay and purity due to its robustness, UHPLC-MS/MS is identified as the superior choice for trace impurity profiling and pharmacokinetic (PK) studies.
Physicochemical Profiling & Method Strategy
Before selecting a method, the analyst must understand the molecule's behavior in solution.
| Property | Value (Approx.) | Analytical Implication |
| Structure | Quinoline core, 8-Br, 3-CF | Basicity: The nitrogen lone pair can interact with free silanols on silica columns, causing peak tailing. Action: Use end-capped columns and acidic mobile phase. |
| LogP | ~3.8 - 4.2 | Lipophilicity: High retention on C18. Action: Requires high organic content in gradient elution. |
| pKa | ~4.0 - 5.0 (Quinoline N) | Ionization: pH control is critical. At pH < 3, the molecule is protonated ( |
| UV Max | ~240 nm, ~315 nm | Detection: Strong UV chromophore allows for sensitive UV detection without derivatization. |
Comparative Analysis of Analytical Techniques
The following comparison evaluates the three most viable techniques for quantifying 8-Bromo-3-(trifluoromethyl)quinoline in a pharmaceutical context.
Table 1: Performance Matrix
| Feature | Method A: RP-HPLC-UV | Method B: UHPLC-MS/MS | Method C: GC-FID |
| Primary Use | Assay (Purity), Content Uniformity | Trace Impurities, Genotoxins, PK Studies | Residual Solvents, Volatile Precursors |
| LOD (Limit of Detection) | 0.5 - 1.0 µg/mL | 0.1 - 0.5 ng/mL (High Sensitivity) | 5 - 10 µg/mL |
| Specificity | Moderate (Retention Time + UV Spectrum) | High (Mass-to-Charge Ratio + Fragmentation) | Moderate (Retention Time) |
| Throughput | Medium (15-25 min run) | High (< 5 min run) | Low (Thermal ramping takes time) |
| Robustness | Excellent (Preferred for QC) | Moderate (Matrix effects possible) | Moderate (Thermal degradation risk) |
| Cost per Analysis | Low | High | Medium |
Critical Assessment
-
Why HPLC-UV? For routine Quality Control (QC) of the intermediate, HPLC-UV offers the best balance of precision (RSD < 1%) and cost. The UV absorbance of the quinoline ring is distinct and reliable.
-
Why UHPLC-MS/MS? When quantifying this molecule in biological matrices (plasma/urine) or screening for potential genotoxic impurities (e.g., debrominated analogs), the selectivity of Multiple Reaction Monitoring (MRM) is required. The Bromine atom provides a distinct isotopic pattern (
and in ~1:1 ratio), acting as a natural mass tag. -
Why NOT GC? While the -CF
group increases volatility, the high boiling point of the bromo-quinoline system requires high column temperatures (>250°C), increasing the risk of thermal degradation or debromination inside the injector port.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct analytical workflow based on the sample type and required sensitivity.
Figure 1: Analytical Method Selection Decision Tree. Blue indicates input, Yellow indicates decision points, and Green/Red indicate the primary recommended pathways.
Detailed Experimental Protocol: RP-HPLC-UV
This protocol is designed to be the "Workhorse Method" for purity and assay determination. It addresses the basicity of the quinoline by using a low pH buffer.
Chromatographic Conditions[1][2][3]
-
Instrument: HPLC system with DAD/UV detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: Agilent Zorbax StableBond SB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Reasoning: The "StableBond" technology uses bulky side chains to protect the siloxanes, allowing stability at low pH which is necessary to protonate the quinoline.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Reasoning: TFA acts as an ion-pairing agent, sharpening the peak of the basic quinoline.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 35°C.
-
Detection: 240 nm (Primary), 315 nm (Secondary confirmation).
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold |
| 2.0 | 40 | Isocratic to equilibrate |
| 12.0 | 90 | Linear Gradient (Elute lipophilic impurities) |
| 15.0 | 90 | Wash |
| 15.1 | 40 | Return to Initial |
| 20.0 | 40 | Re-equilibration |
Standard Preparation
-
Stock Solution: Weigh 10 mg of 8-Bromo-3-(trifluoromethyl)quinoline reference standard into a 10 mL volumetric flask. Dissolve in 100% ACN (Solubility is poor in water). Concentration = 1.0 mg/mL.
-
Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial ratio) to reach 0.1 mg/mL.
-
Caution: Ensure the diluent matches the initial mobile phase conditions (40% ACN) to prevent "solvent shock" which causes split peaks.
-
Validation Framework (ICH Q2(R1))
To ensure the trustworthiness of the data, the method must be validated according to ICH Q2(R1) guidelines [1].
Specificity (Forced Degradation)
You must demonstrate that the method can separate the main peak from degradation products.
-
Acid Stress: 0.1N HCl, 60°C, 4 hours.
-
Oxidative Stress: 3% H
O , RT, 2 hours. -
Acceptance: Peak purity index > 99.0% (using Diode Array Detector).
Linearity & Range[3][4][5]
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance: Correlation coefficient (
) 0.999.
Accuracy (Recovery)[6]
-
Protocol: Spike known amounts of the standard into a placebo matrix (if available) or solvent at 3 levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Advanced Troubleshooting: The "Sticky" Molecule Problem
The trifluoromethyl group (-CF
Symptom: Ghost peaks appearing in blank injections after a high-concentration sample. Solution:
-
Needle Wash: Use a strong organic wash (90:10 ACN:Water + 0.1% Formic Acid).
-
Material: Use PEEK tubing where possible, but ensure the column frit is stainless steel if high pressure is used.
-
Passivation: If using LC-MS, passivate the system with nitric acid (standard protocol) to prevent metal chelation with the quinoline nitrogen.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[3][4] Wiley-Interscience. (1997). (Standard text for gradient design logic).
-
Hermo, M. P., et al. Development of analytical methods for multiresidue determination of quinolones in pig muscle samples by liquid chromatography... Journal of Chromatography A. (2006).[2] (Provides comparative data on LC-UV vs LC-MS for quinoline derivatives).[2]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[5]
Sources
- 1. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of analytical methods for multiresidue determination of quinolones in pig muscle samples by liquid chromatography with ultraviolet detection, liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for 8-Bromo-3-(trifluoromethyl)quinoline
As researchers and developers at the forefront of medicinal chemistry and materials science, our work with novel chemical entities like 8-Bromo-3-(trifluoromethyl)quinoline is foundational to innovation. This compound, with its quinoline core, is a valuable intermediate in the synthesis of pharmaceuticals, such as kinase inhibitors for cancer therapy, and in agrochemical research.[1] However, its potent bioactivity and complex structure—a halogenated aromatic system—necessitate a rigorous and scientifically grounded approach to safety.
This guide moves beyond a simple checklist. It provides a comprehensive operational plan for personal protective equipment (PPE), rooted in a thorough understanding of the compound's chemical nature. Our objective is to empower you with the knowledge to not only protect yourself but to understand the causality behind each safety protocol, ensuring a self-validating system of laboratory safety.
Hazard Assessment: The Foundation of Safety
Before selecting any PPE, we must first understand the risks. While a specific, comprehensive toxicological profile for 8-Bromo-3-(trifluoromethyl)quinoline is not widely published, its primary structural motifs—a quinoline ring, a bromine atom, and a trifluoromethyl group—inform a conservative hazard assessment. Structurally similar compounds consistently demonstrate notable health risks.
The quinoline backbone is associated with significant hazards, including being harmful if swallowed or in contact with skin, and is suspected of causing genetic defects and cancer.[2][3] Halogenated quinolines, such as 8-bromoquinoline and related structures, are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6][7] Therefore, we must operate under the assumption that 8-Bromo-3-(trifluoromethyl)quinoline presents similar, if not identical, hazards.
Table 1: Anticipated Hazard Profile for 8-Bromo-3-(trifluoromethyl)quinoline
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
|---|---|---|---|---|
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation | [2][4][6][7] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [2][4][6][7] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation | [4][6][7] |
| Acute Toxicity (Dermal/Oral) | GHS06 | Danger | H301/H312: Toxic/Harmful if swallowed or in contact with skin | [2][3] |
| Carcinogenicity/Mutagenicity | GHS08 | Danger | H350/H341: May cause cancer / Suspected of causing genetic defects |[2][3] |
Engineering Controls: The First and Most Critical Barrier
Personal protective equipment is the last line of defense. The primary method for exposure control must always be engineering solutions.
-
Fume Hood: All handling of 8-Bromo-3-(trifluoromethyl)quinoline, from weighing the solid to its use in solution, must be conducted within a certified chemical fume hood.[8][9] This is non-negotiable. The fume hood contains vapors and aerosols, preventing inhalation, which is a primary route of exposure.
-
Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.[4][9]
-
Safety Stations: Emergency eye wash fountains and safety showers must be readily accessible and tested regularly.[4]
Personal Protective Equipment (PPE): Your Personal Defense System
The following PPE is mandatory when handling 8-Bromo-3-(trifluoromethyl)quinoline. The rationale for each selection is critical to ensuring its proper use.
A. Hand Protection: Preventing Dermal Absorption
Skin contact is a common route for chemical exposure in a laboratory setting.[10] Given that halogenated quinolines are known skin irritants and potentially absorbed dermally, glove selection is paramount.[2][3]
-
Glove Material: Standard lightweight nitrile gloves provide a baseline of protection but may not offer sufficient resistance to prolonged exposure or to certain solvents used with this compound. For operations involving significant quantities or extended handling times, double-gloving with two pairs of nitrile gloves or using a more robust glove is required.
-
Recommended Practice: For maximum protection, use a thicker gauge nitrile glove or a combination of an inner nitrile glove with an outer neoprene glove. Neoprene and butyl rubber offer superior protection against a broader range of chemicals, including aromatic and halogenated compounds.[11] Always inspect gloves for tears or pinholes before use.[8]
-
Immediate Removal: If your gloves come into contact with the chemical, remove them immediately using the proper technique (see Doffing workflow), wash your hands thoroughly, and don a new pair.
Table 2: General Glove Selection Guide for Handling Aromatic Halogenated Compounds
| Glove Material | General Resistance Rating | Rationale & Best Use Case | Source(s) |
|---|---|---|---|
| Nitrile (Disposable) | Fair to Good | Suitable for incidental contact and splash protection. Should be changed immediately upon contact. | [12][13] |
| Neoprene | Very Good | Offers good resistance to acids, bases, and many organic solvents. A robust choice for outer glove when double-gloving. | [11][13] |
| Butyl Rubber | Excellent | Provides superior resistance to many corrosive acids, ketones, and esters. Recommended for high-risk operations or spill cleanup. | [11] |
| Natural Rubber (Latex) | Poor to Fair | Not recommended due to potential for allergic reactions and poor resistance to many organic solvents. |[11] |
B. Eye and Face Protection: Shielding from Splashes and Aerosols
8-Bromo-3-(trifluoromethyl)quinoline and its analogues are known to cause serious eye irritation.[4][6][7]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear fully sealed chemical splash goggles that meet the ANSI Z87.1 standard.[4][12]
-
Face Shield: When there is a risk of a significant splash, such as during transfers of large volumes or when a reaction is under pressure, a face shield must be worn in addition to chemical splash goggles.[4][14] The goggles provide a seal around the eyes, and the face shield protects the rest of the face.
C. Body and Respiratory Protection: A Comprehensive Barrier
-
Laboratory Coat: A flame-resistant lab coat is required.[14] It should be fully buttoned with the sleeves rolled down to provide maximum skin coverage.[12]
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[14]
-
Respiratory Protection: When engineering controls (i.e., the fume hood) are not available or are insufficient, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved respirator with organic vapor cartridges is necessary.[4] If the compound is a fine powder and at risk of becoming airborne, an N95 particulate filter may also be needed.[15] Use of a respirator requires prior medical evaluation and fit-testing.[15]
Operational Plans: Safe and Deliberate Workflows
Adherence to standardized procedures for donning, doffing, and disposal is as important as the PPE itself. These workflows are designed to minimize the risk of cross-contamination.
Workflow 1: PPE Donning and Doffing Sequence
Proper sequencing is crucial to avoid contaminating your skin or clean areas.
Caption: Sequential process for donning and doffing PPE to prevent cross-contamination.
Workflow 2: Chemical Waste Disposal
Proper segregation of waste is essential for safety and regulatory compliance.
Caption: Segregation and disposal pathway for waste contaminated with the compound.
Emergency Procedures: Immediate and Corrective Actions
In the event of an exposure, immediate and correct action is critical.
-
Skin Exposure: Immediately remove all contaminated clothing.[16] Flush the affected area with copious amounts of soap and water for at least 15 minutes.[5][6] Seek immediate medical attention.
-
Eye Exposure: Proceed immediately to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[6][17] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.[2][5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[17]
Conclusion
Working with 8-Bromo-3-(trifluoromethyl)quinoline requires a synthesis of knowledge, caution, and procedural discipline. By understanding the inherent hazards of its chemical structure, implementing robust engineering controls, and meticulously using the correct personal protective equipment, we can handle this valuable compound safely and effectively. Trust in these protocols is built upon the scientific evidence that underpins them. Always prioritize safety, and when in doubt, consult your institution's environmental health and safety department.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: quinoline. Retrieved from Chemos. [Link]
-
CATO Research Chemical Inc. SAFETY DATA SHEETS: 6-Bromo-4-hydroxy-2-trifluoromethylquinoline. Retrieved from CATO Research Chemical Inc. [Link]
-
University of California, Santa Barbara. Fluorine Standard Operating Procedure. Retrieved from UCSB Environmental Health & Safety. [Link]
-
New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. Retrieved from NJ.gov. [Link]
-
PENTA. Quinoline - SAFETY DATA SHEET. Retrieved from PENTA. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 8-(Trifluoromethyl)quinolin-4-ol. Retrieved from Thermo Fisher Scientific. [Link]
-
MySkinRecipes. 8-Bromo-2-(trifluoromethyl)quinoline. Retrieved from MySkinRecipes. [Link]
-
AMERICAN ELEMENTS. 5-Bromo-8-(trifluoromethyl)quinoline. Retrieved from AMERICAN ELEMENTS. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from MDPI. [Link]
-
Wacker Chemie AG. Personal Protective Equipment (PPE). Retrieved from Wacker Chemie AG. [Link]
-
Atlantic Safety Products. Gloves Chemical Resistance Chart. Retrieved from Atlantic Safety Products. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from GERPAC. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from UNC Policies. [Link]
-
PubChem. 8-Bromoquinoline. Retrieved from National Center for Biotechnology Information. [Link]
-
GOV.UK. Bromine: incident management. Retrieved from GOV.UK. [Link]
-
ACS Publications. Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Retrieved from ACS Publications. [Link]
-
PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from PharmaState Academy. [Link]
-
Health Care Technology. Personal Protective Equipment is PPE. Retrieved from Health Care Technology. [Link]
-
GOV.UK. What to do in a chemical emergency. Retrieved from GOV.UK. [Link]
-
PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from National Institutes of Health. [Link]
-
University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Retrieved from UK Research Safety. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Bromoform. Retrieved from Chemos. [Link]
-
University of California, Berkeley. OSHA Glove Selection Chart. Retrieved from UC Berkeley Environmental Health and Safety. [Link]
-
ACGIH. BROMOFORM Documentation of the TLV for Chemical Substances. Retrieved from ACGIH. [Link]
-
Minnesota Department of Health. Quinoline Toxicological Summary. Retrieved from Minnesota Department of Health. [Link]
-
University of South Florida. Glove Guide - Chemical Compatibility. Retrieved from USF Environmental Health & Safety. [Link]
Sources
- 1. 8-Bromo-2-(trifluoromethyl)quinoline [myskinrecipes.com]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
- 9. chemos.de [chemos.de]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. fishersci.com [fishersci.com]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
- 15. gerpac.eu [gerpac.eu]
- 16. nj.gov [nj.gov]
- 17. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
